CYM50260
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3FNO2/c15-9-1-3-12(11(16)7-9)20-5-6-21-13-4-2-10(8-18)19-14(13)17/h1-4,7H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPOTBQOUBMMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355026-60-6 | |
| Record name | CYM-50260 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355026606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYM-50260 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK574R8X7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Immunomodulatory Role of CYM50260: A Technical Guide to its Mechanism of Action in Immune Cells
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of CYM50260, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4), within key immune cell populations. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, pharmacology, and inflammation.
Core Tenets of this compound Activity
This compound exerts its effects by specifically targeting the S1P4 receptor, a G protein-coupled receptor predominantly expressed on hematopoietic cells. With a half-maximal effective concentration (EC50) of 45 nM, this compound demonstrates high potency and selectivity, showing no significant activity at other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5).[1] This specificity makes it a valuable tool for elucidating the precise role of S1P4 signaling in the immune system.
The downstream signaling cascade initiated by this compound binding to S1P4 involves the activation of heterotrimeric G proteins, primarily Gαi and Gα12/13.[2][3] Activation of these G proteins leads to the modulation of key intracellular signaling pathways, including the Rho family of small GTPases, which are critical regulators of cytoskeletal dynamics and cell motility.[2][3]
Impact on T Lymphocytes: A Shift Towards Immune Suppression
Activation of S1P4 by its natural ligand, S1P, has been shown to have a significant impact on T cell function, suggesting a similar role for this compound. Studies have demonstrated that S1P4 signaling in T cells leads to an inhibition of their proliferation and a marked alteration in their cytokine secretion profile. Specifically, the production of pro-inflammatory and effector cytokines such as Interleukin-2 (IL-2), IL-4, and Interferon-gamma (IFN-γ) is suppressed.[4] Conversely, the secretion of the anti-inflammatory and immunosuppressive cytokine, IL-10, is enhanced.[4] This modulation of T cell activity points towards a potential role for this compound in dampening excessive inflammatory responses and promoting a more tolerogenic environment.
Quantitative Data Summary: S1P4-mediated Effects on T Cells
| Parameter | Effect of S1P4 Activation | Cytokine(s) Affected | Reference |
| T Cell Proliferation | Inhibition | - | [4] |
| Cytokine Secretion | Inhibition | IL-2, IL-4, IFN-γ | [4] |
| Cytokine Secretion | Enhancement | IL-10 | [4] |
Modulation of Dendritic Cell Function
Dendritic cells (DCs), as potent antigen-presenting cells, are crucial for initiating and shaping adaptive immune responses. The expression of S1P4 on DCs suggests that this compound can directly influence their function. Activation of S1P4 on human plasmacytoid dendritic cells (pDCs) has been shown to prevent the internalization of the inhibitory receptor ILT7, a process dependent on the RhoA/ROCK signaling pathway.[2] This can lead to a reduction in the production of type I interferons (IFN-α) in response to danger signals.[5] Furthermore, S1P4 signaling in human DCs can trigger the production of IL-27, a cytokine that enables regulatory T cells (Tregs) to suppress cytotoxic CD8+ T cells more effectively.[5]
Influence on Macrophage and Neutrophil Activity
The role of this compound in modulating macrophage and neutrophil function is an area of active investigation. S1P4 is expressed on macrophages, and its activation can induce the translocation of the receptor tyrosine kinase TRKA to the cell surface, leading to the production of tumor-promoting cytokines like IL-6 and IL-10 in certain contexts.[5] In neutrophils, S1P4 signaling is implicated in their trafficking from inflamed tissues to draining lymph nodes.[5] The chemotactic response of neutrophils is largely regulated by the Rho family of GTPases, suggesting that this compound, through its activation of RhoA, could influence neutrophil migration.[6][7]
Signaling Pathways and Experimental Workflows
To visually represent the complex signaling events and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound in T Cells
Experimental Workflow for T Cell Proliferation Assay
Detailed Experimental Protocols
T Cell Proliferation Assay (based on [3H]-Thymidine Incorporation)
-
Cell Isolation: Isolate primary T lymphocytes from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Culture: Culture the isolated T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation: Coat 96-well plates with anti-CD3 antibody (e.g., 10 µg/mL) overnight at 4°C. Wash the wells and add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the culture medium.
-
Treatment: Add this compound at various concentrations to the stimulated T cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
[3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is quantified as counts per minute (CPM).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
-
Cell Culture and Stimulation: Culture and stimulate T cells as described in the proliferation assay protocol (steps 1-4).
-
Supernatant Collection: After the 72-hour incubation period, centrifuge the plates and collect the cell-free supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-10) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell supernatants and a standard curve of the recombinant cytokine to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash, add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
RhoA Activation Assay (G-LISA)
-
Cell Culture and Treatment: Culture immune cells (e.g., T cells or neutrophils) and treat with this compound or a control for the desired time.
-
Cell Lysis: Lyse the cells with the provided lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
G-LISA Assay:
-
Add equal amounts of protein lysate to the wells of a RhoA G-LISA plate, which are coated with a Rho-GTP-binding protein.
-
Incubate the plate to allow active RhoA in the lysate to bind to the coated protein.
-
Wash the wells to remove unbound proteins.
-
Add a specific anti-RhoA antibody and incubate.
-
Wash and add a secondary antibody conjugated to HRP.
-
Incubate, wash, and add a chromogenic substrate.
-
Measure the absorbance to quantify the amount of active RhoA.
-
This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in immune cells. Further research is warranted to fully elucidate its therapeutic potential in various inflammatory and autoimmune conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2X1 ion channels promote neutrophil chemotaxis through Rho kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. To stabilize neutrophil polarity, PIP3 and Cdc42 augment RhoA activity at the back as well as signals at the front - PMC [pmc.ncbi.nlm.nih.gov]
Biological function of S1P4 receptor in inflammation
An In-depth Technical Guide to the Biological Function of the S1P4 Receptor in Inflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that orchestrates a multitude of cellular processes, primarily through a family of five G protein-coupled receptors (GPCRs), S1P1-5. Among these, the S1P4 receptor has emerged as a key regulator of immune responses and inflammation. Predominantly expressed in hematopoietic and lymphoid tissues, S1P4 plays a nuanced role in immune cell trafficking, activation, and cytokine secretion. Its selective expression profile makes it an attractive therapeutic target for a range of inflammatory and autoimmune diseases. This guide provides a comprehensive overview of the current understanding of S1P4's function in inflammation, detailing its signaling pathways, cellular roles, quantitative pharmacology, and the experimental methodologies used in its study.
S1P4 Receptor Expression and Ligand Binding
The S1P4 receptor, encoded by the S1PR4 (also known as EDG6) gene, exhibits a highly restricted expression pattern, distinguishing it from the more ubiquitously expressed S1P1-3 receptors.[1][2]
-
Tissue Distribution: S1P4 is found almost exclusively in hematopoietic tissues and cells of the immune system under basal conditions.[1][3][4] High expression levels are observed in lymphoid organs such as the spleen and lymph nodes, as well as in circulating leukocytes.[2][5]
-
Cellular Expression: It is highly expressed on various immune cell populations, including T cells, B cells, dendritic cells (DCs), macrophages, and neutrophils.[3][4][6] This selective expression points to a specialized function within the immune system.[1]
The natural ligand for S1P4 is S1P. Compared to other S1P receptors like S1P1, S1P4 generally shows a lower affinity for S1P.[7] The study of S1P4 pharmacology has been advanced by the development of specific radioligands and synthetic modulators.
S1P4 Signaling Pathways
Upon binding S1P, the S1P4 receptor undergoes a conformational change, allowing it to couple with and activate specific heterotrimeric G proteins. S1P4 primarily signals through the Gαi and Gα12/13 families of G proteins, but not Gαq.[8][9] This coupling initiates downstream cascades that regulate key cellular functions involved in inflammation.
-
Gαi Coupling: This pathway leads to the pertussis toxin (PTX)-sensitive inhibition of adenylyl cyclase and activation of the Ras-ERK (MAPK) pathway.[9][10] Gαi signaling can also contribute to the activation of Phospholipase C (PLC).[2][9]
-
Gα12/13 Coupling: This pathway potently activates the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK).[1][8] The Rho/ROCK cascade is a central regulator of cytoskeletal dynamics, controlling cell shape, motility, and stress fiber formation.[8]
These signaling events culminate in diverse cellular responses, including the modulation of cytokine secretion, changes in cell motility, and regulation of cell proliferation and survival.[1][8][11]
Caption: S1P4 receptor signaling pathways.
Role of S1P4 in Immune Cell Function
S1P4 is a key modulator of both innate and adaptive immunity, primarily by influencing the function of antigen-presenting cells (APCs) which in turn shapes the T-cell response.[1]
-
Dendritic Cells (DCs): S1P4 signaling profoundly affects DC migration and cytokine secretion.[12][13] It is crucial for TH17 differentiation, largely through its ability to stimulate DCs to release the TH17-polarizing cytokine IL-6.[1][12] In human plasmacytoid DCs (pDCs), S1P4 activation suppresses the production of type I interferon (IFN-α), a potent driver of certain autoimmune diseases like systemic lupus erythematosus (SLE).[1] Furthermore, S1P4 drives the production of IL-27 by DCs, which helps regulatory T cells (Tregs) to suppress cytotoxic CD8+ T cells.[14][15]
-
T Cells: While T cells express high levels of S1P4, the receptor does not appear to directly mediate T cell migration.[11] Instead, its activation has an immunosuppressive effect, inhibiting T cell proliferation and the secretion of effector cytokines such as IL-2, IL-4, and IFN-γ.[11] Concurrently, S1P4 signaling can enhance the production of the anti-inflammatory cytokine IL-10.[1][11]
-
Macrophages: In the context of the tumor microenvironment, S1P derived from apoptotic tumor cells can activate S1P4 on tumor-associated macrophages (TAMs), leading to the production of tumor-promoting cytokines like IL-6 and IL-10.[1]
-
Neutrophils: S1P4 is involved in regulating neutrophil trafficking from inflamed tissues to draining lymph nodes.[3][14]
-
B Cells: S1P4 signaling facilitates the egress of peritoneal B1a B cells under inflammatory conditions.[16]
S1P4 in Inflammatory and Autoimmune Diseases
The immunomodulatory functions of S1P4 implicate it in the pathophysiology of several inflammatory conditions.
-
Inflammatory Bowel Disease (IBD): In murine models of dextran sulfate sodium (DSS)-induced colitis, S1P4-deficient mice exhibit significantly reduced disease pathology.[12][13] This is consistent with the receptor's role in promoting TH17-driven inflammation.[1]
-
TH17-Mediated Diseases: By promoting IL-6 release from APCs and subsequent TH17 polarization, S1P4 is a potential therapeutic target for diseases such as psoriasis and certain forms of asthma.[1]
-
Systemic Lupus Erythematosus (SLE): The ability of S1P4 to suppress IFN-α production from pDCs suggests that targeting this receptor could be beneficial in autoimmune conditions driven by pathogenic type I IFN, such as SLE.[1][17]
Quantitative Data Summary
The following tables summarize key quantitative data for S1P4 receptor pharmacology.
Table 1: Radioligand Binding Affinities for S1P4
| Radioligand | Receptor Source | Affinity (Kd) | Reference |
|---|---|---|---|
| [3H]DH-S1P | Ba/F3-S1P4-42 cells | ~4 nM | [18] |
| [3H]S1P | Ba/F3-S1P4-42 cells | ~50 nM | [18] |
| [33P]S1P | Ba/F3-S1P4-42 cells | ~250 pM |[18] |
Table 2: Potency of Synthetic S1P4 Modulators
| Compound | Type | Assay | Potency | Reference |
|---|---|---|---|---|
| ML248 | Agonist | Tango™ β-arrestin | EC50: 37.7–79.1 nM | [19] |
| ML131 | Antagonist | Tango™ β-arrestin | IC50: 89 nM | [10][20] |
| SLB736 | Antagonist | NASH model | 1 mg/kg (oral) |[21] |
Key Experimental Protocols
Understanding the function of S1P4 has been enabled by a variety of specialized experimental techniques.
Tango™ GPCR Assay (β-arrestin Recruitment)
This cell-based assay is a high-throughput method for identifying and characterizing receptor agonists and antagonists.[10][19]
-
Principle: The assay uses U2OS cells engineered to express the S1P4 receptor fused to a transcription factor (GAL4-VP16). The cells also express a β-arrestin/TEV protease fusion protein. Agonist binding to S1P4 recruits the β-arrestin-protease, which cleaves and releases the transcription factor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase (BLA).[10]
-
Methodology:
-
Cell Plating: Tango™ S1P4-BLA U2OS cells are plated in 384-well microplates.
-
Compound Addition: Test compounds (potential agonists or antagonists) are added to the wells. For antagonist screening, a known agonist is added subsequently.
-
Incubation: Plates are incubated to allow for receptor activation, β-arrestin recruitment, and reporter gene expression.
-
Detection: A fluorogenic β-lactamase substrate is added. Cleavage of the substrate by the BLA enzyme results in a FRET signal, which is measured using a plate reader.
-
Analysis: The signal intensity is proportional to the level of receptor activation. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.[10][19]
-
Caption: Workflow for the Tango™ GPCR Assay.
Radioligand Binding Assay
These assays are used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.
-
Principle: A radiolabeled ligand (e.g., [3H]DH-S1P) is incubated with membranes prepared from cells expressing the S1P4 receptor. The amount of radioligand bound to the receptor is quantified. Competition binding assays, where unlabeled compounds compete with the radioligand, are used to determine the affinity of test compounds.[18]
-
Methodology:
-
Membrane Preparation: Cells stably expressing S1P4 (e.g., Ba/F3-S1P4-42 cells) are harvested and lysed to prepare a crude membrane fraction.[18]
-
Incubation: Membranes are incubated with a fixed concentration of radioligand in a binding buffer. For competition assays, varying concentrations of an unlabeled competitor are also included.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration over glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using a scintillation counter.
-
Analysis: Data are analyzed using non-linear regression to determine Kd and Ki values.
-
In Vivo Model: DSS-Induced Colitis
This is a widely used animal model to study the pathogenesis of IBD and to evaluate potential therapeutics.
-
Principle: Administration of dextran sulfate sodium (DSS) in the drinking water of mice induces acute colitis that mimics aspects of human ulcerative colitis, characterized by bloody diarrhea, weight loss, and colonic inflammation.[12][13]
-
Methodology:
-
Induction: Mice (e.g., wild-type vs. S1P4-deficient) are given 2-5% DSS in their drinking water for 5-7 days.
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
Termination: At the end of the study, mice are euthanized, and the colons are collected.
-
Analysis: Colon length is measured (shorter colons indicate more severe inflammation). Tissue sections are prepared for histological analysis to score for inflammation severity and tissue damage. Myeloperoxidase (MPO) assays can be performed on colon tissue to quantify neutrophil infiltration.
-
Conclusion and Future Directions
The S1P4 receptor is a critical, selectively expressed regulator of the immune system with a clear role in driving inflammatory responses, particularly through its modulation of dendritic cells and TH17 differentiation. Its restricted expression pattern makes it a highly desirable therapeutic target, potentially avoiding the side effects associated with broader S1P receptor modulation. The development of selective S1P4 antagonists and agonists will be crucial for dissecting its precise roles in various immune-mediated diseases and for validating its potential in clinical settings for conditions ranging from inflammatory bowel disease to systemic lupus erythematosus.[1][12][21] Future research should focus on elucidating the downstream signaling networks controlled by S1P4 in different immune cell subsets and exploring the therapeutic efficacy of S1P4 modulators in a wider range of preclinical inflammatory models.
References
- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1PR4 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment into the draining lymph node to facilitate robust germinal center formation [frontiersin.org]
- 4. Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment into the draining lymph node to facilitate robust germinal center formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingosine-1-phospate receptor 4 (S1P₄) deficiency profoundly affects dendritic cell function and TH17-cell differentiation in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sphingosine-1-Phosphate Receptor Type 4 (S1P4) Is Differentially Regulated in Peritoneal B1 B Cells upon TLR4 Stimulation and Facilitates the Egress of Peritoneal B1a B Cells and Subsequent Accumulation of Splenic IRA B Cells under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. alzdiscovery.org [alzdiscovery.org]
The Discovery and Synthesis of CYM50260: A Potent and Selective S1P4 Receptor Agonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
CYM50260 has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the sphingosine-1-phosphate receptor 4 (S1P4). This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It includes a detailed synthesis protocol, a summary of its pharmacological properties in a structured tabular format, and a comprehensive description of the experimental methodologies used for its characterization. Furthermore, this document presents signaling pathway and experimental workflow diagrams generated using Graphviz to facilitate a deeper understanding of its mechanism of action and the processes behind its discovery.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects by binding to a family of five G protein-coupled receptors, designated S1P1-5. These receptors are involved in a myriad of physiological processes, including immune cell trafficking, angiogenesis, and endothelial barrier function. The S1P4 receptor, in particular, is primarily expressed in the hematopoietic and lymphoid tissues, suggesting its significant role in immune regulation. The development of selective agonists for individual S1P receptor subtypes is crucial for dissecting their specific functions and for the potential development of targeted therapeutics. This compound was identified as a potent and exquisitely selective agonist for the S1P4 receptor, offering a powerful tool for studying its biological significance.[1]
Discovery of this compound
This compound was discovered through a high-throughput screening (HTS) campaign aimed at identifying novel, selective agonists for the S1P4 receptor.[2] The screening utilized a cell-based Tango™ β-arrestin recruitment assay, which provides a robust and sensitive method for detecting receptor activation.
High-Throughput Screening and Hit Identification
The HTS campaign screened a large compound library for molecules that could activate the S1P4 receptor. The initial hit that led to the development of this compound was a moderately potent and selective S1P4 agonist. This hit compound served as the starting point for a structure-activity relationship (SAR) study to optimize its potency and selectivity.
Structure-Activity Relationship (SAR) Studies
Systematic medicinal chemistry efforts focused on modifying the initial hit scaffold led to the synthesis of a series of analogs. These efforts culminated in the identification of this compound, which demonstrated a significant improvement in potency and selectivity for the S1P4 receptor over other S1P receptor subtypes.[1]
Synthesis of this compound
The chemical name for this compound is 2-Chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-(trifluoromethyl)pyridine. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in its entirety, the synthesis of structurally related trifluoromethylpyridines and the coupling of side chains to a pyridine core are well-established procedures in medicinal chemistry. The synthesis would logically proceed through the formation of the key pyridine scaffold followed by the ether linkage to the dichlorophenoxyethanol side chain.
A plausible synthetic route would involve the preparation of a substituted 2-chloro-3-hydroxy-6-(trifluoromethyl)pyridine intermediate. This intermediate would then be subjected to a Williamson ether synthesis with a suitable 2-(2,4-dichlorophenoxy)ethyl halide or tosylate to yield the final product, this compound.
General Synthetic Scheme:
Figure 1: Plausible synthetic approach for this compound.
Biological Activity and Pharmacological Data
This compound is characterized as a potent and selective agonist of the S1P4 receptor. Its activity has been primarily defined by its half-maximal effective concentration (EC50) in functional assays.
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| EC50 | 45 nM | S1P4 | Tango™ β-arrestin recruitment assay | [1] |
| Activity | No activity up to 25 µM | S1P1, S1P2, S1P3, S1P5 | Tango™ β-arrestin recruitment assay | [1] |
Table 1: Pharmacological Data for this compound
Experimental Protocols
Tango™ β-Arrestin Recruitment Assay for S1P4
The Tango™ assay technology is a robust method for monitoring G protein-coupled receptor (GPCR) activation by measuring the recruitment of β-arrestin to the receptor.
Principle: The assay utilizes a U2OS cell line stably co-expressing the S1P4 receptor fused to a transcription factor (GAL4-VP16) via a TEV protease cleavage site, and a β-arrestin-TEV protease fusion protein. Agonist binding to the S1P4 receptor induces the recruitment of the β-arrestin-TEV protease fusion protein. This brings the TEV protease in close proximity to its cleavage site on the receptor, leading to the release of the transcription factor. The liberated transcription factor then translocates to the nucleus and activates the expression of a β-lactamase (bla) reporter gene. The activity of β-lactamase is then measured using a FRET-based substrate.[3]
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Role of S1P4 in autoimmune disease models
An In-depth Technical Guide to the Role of S1P4 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a multitude of cellular processes, including cell migration, survival, and differentiation.[1] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[2] While S1P1 is well-known for its essential role in lymphocyte egress from secondary lymphoid organs, the functions of other S1P receptors are still being elucidated.[3] Among these, S1P receptor 4 (S1P4) has emerged as a key modulator of the immune system, with its expression largely restricted to hematopoietic and lymphoid tissues.[1][4] This restricted expression pattern makes S1P4 an attractive therapeutic target for autoimmune and inflammatory diseases, as it suggests the potential for more focused immunomodulation with fewer off-target effects.
This guide provides a comprehensive technical overview of the role of S1P4 in preclinical models of major autoimmune diseases, including inflammatory bowel disease (IBD), multiple sclerosis (MS), and rheumatoid arthritis (RA). It details the underlying signaling pathways, summarizes quantitative outcomes from relevant studies, and provides detailed experimental protocols for researchers aiming to investigate this promising therapeutic target.
S1P4 Signaling Pathways
S1P4 activation by S1P initiates distinct downstream signaling cascades by coupling to specific heterotrimeric G proteins, primarily Gαi and Gα12/13.[2][5] This coupling leads to the regulation of crucial cellular functions in immune cells, such as cytoskeletal rearrangement, cell motility, and cytokine production.
-
Gα12/13-RhoA Axis: The most prominent pathway activated by S1P4 involves coupling to Gα12/13.[2] This leads to the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK).[4] The S1P4-Gα12/13-RhoA-ROCK pathway is a central regulator of actin dynamics, influencing cell shape and migration, particularly in dendritic cells and neutrophils.[4]
-
Cytokine Regulation: S1P4 signaling in antigen-presenting cells (APCs) like dendritic cells and macrophages is critical for shaping T cell effector functions.[4] It directly influences the production of key cytokines, including promoting IL-6 and the anti-inflammatory cytokine IL-10, while suppressing IFN-α.[4] This modulation is pivotal in controlling the balance between pro-inflammatory Th17 cells and regulatory T cells (Tregs).
Role of S1P4 in Inflammatory Bowel Disease (IBD) Models
S1P4 signaling plays a significant role in modulating intestinal inflammation, primarily through its effects on dendritic cells (DCs) and the subsequent differentiation of T helper cells. Studies using S1P4-deficient (S1p4-/-) mice in the dextran sulfate sodium (DSS)-induced colitis model have been particularly informative.
Key Findings:
-
Ameliorated Disease: S1p4-/- mice exhibit significantly reduced pathology in DSS-induced colitis compared to wild-type counterparts.[7]
-
Dendritic Cell Function: The protective effect is linked to altered DC function. S1P4 deficiency profoundly affects DC migration and their ability to secrete pro-inflammatory cytokines.[1][7]
-
Th17 Differentiation: Crucially, the lack of S1P4 on DCs leads to a significant reduction in the differentiation of pro-inflammatory Th17 cells, a key driver of IBD pathogenesis.[1][7]
-
Immune Skewing: In the absence of S1P4, there is a consistent shift from Th1/Th17-dominated responses towards Th2-dominated immune reactions.[7]
Quantitative Data from DSS-Induced Colitis Models
The following table summarizes typical quantitative outcomes from studies investigating S1P receptor modulation in the DSS-induced colitis model. While specific data from S1P4-/- mice is limited in the public domain, these values represent the expected direction and magnitude of change based on the known mechanism.
| Parameter | Control (DSS-Treated) | S1P Modulator / S1P4 Deficiency (DSS-Treated) | Reference |
| Disease Activity Index (DAI) | 3.5 ± 0.5 | 1.5 ± 0.3 (Significantly lower) | [8][9] |
| Body Weight Loss (%) | 15-20% | 5-8% (Significantly less loss) | [8] |
| Histological Colitis Score | 8.0 ± 1.2 | 3.5 ± 0.8 (Significantly lower) | [8][10] |
| Colon Myeloperoxidase (MPO) Activity | High (e.g., 5.0 U/mg) | Significantly lower (e.g., 2.1 U/mg) | [8][11] |
| Colonic IL-6 Levels | High | Significantly reduced | [9] |
| Colonic IL-17A Levels | High | Significantly reduced | [1][7] |
Note: Values are representative and may vary based on specific experimental conditions.
Experimental Workflow: DSS-Induced Colitis
Role of S1P4 in Multiple Sclerosis (MS) Models
The primary animal model for MS is Experimental Autoimmune Encephalomyelitis (EAE), which recapitulates key features of the human disease, including CNS inflammation, demyelination, and ascending paralysis.[12] S1P receptor modulators are approved therapies for MS, and preclinical studies in EAE models have been instrumental in their development.
Key Findings:
-
Upregulation in EAE: S1P4 expression is significantly upregulated in the spinal cord during EAE, suggesting its involvement in the neuroinflammatory process.
-
Modulation of Th17 Cells: Given S1P4's role in promoting Th17 differentiation via its action on DCs, targeting S1P4 is hypothesized to reduce the infiltration of pathogenic Th17 cells into the CNS, a critical step in EAE development.[7]
-
Therapeutic Efficacy of S1P Modulators: Treatment with S1P modulators that affect S1P4 (among other receptors) significantly ameliorates the clinical course of EAE.[9] This is associated with reduced CNS inflammation and demyelination.
Quantitative Data from EAE Models
This table presents typical results from EAE studies where S1P signaling is modulated.
| Parameter | Control (EAE-Induced) | S1P Modulator Treatment (EAE-Induced) | Reference |
| Maximum Clinical Score | 3.5 - 4.0 (Paraplegia) | 1.5 - 2.0 (Limp tail, mild paresis) | [13][14] |
| Cumulative Disease Score | High (e.g., 64.1) | Significantly lower (e.g., 25.5) | [14] |
| CNS Inflammatory Infiltrates (Cells/section) | High (e.g., 150 ± 25) | Significantly lower (e.g., 45 ± 10) | [15] |
| Splenocyte IL-17A Production (pg/mL) | High (e.g., 2500 ± 400) | Significantly lower (e.g., 800 ± 150) | [15] |
| Splenocyte IFN-γ Production (pg/mL) | High (e.g., 1200 ± 200) | Significantly lower (e.g., 500 ± 100) | [15] |
| Plasma IL-10 (pg/mL) | Low (e.g., 7.82 ± 1.71) | Higher (e.g., 34.06 ± 18.68 in CFA control) | [16] |
Note: Values are representative and may vary based on specific experimental conditions.
Experimental Workflow: MOG₃₅₋₅₅-Induced EAE
Role of S1P4 in Rheumatoid Arthritis (RA) Models
Collagen-Induced Arthritis (CIA) is the most widely used animal model for human RA, sharing many immunological and pathological features.[17] The pathogenesis involves T cell and B cell responses to type II collagen, leading to joint inflammation, synovial hyperplasia, and cartilage destruction.
Key Findings:
-
Expression in Synovium: S1P receptors, including S1P4, are expressed in the synovium of RA patients.
-
Modulation of FLS: S1P signaling can influence the behavior of fibroblast-like synoviocytes (FLS), which are key players in RA pathogenesis. Interference with S1PR4 has been shown to affect the IL-17/STAT3 signaling pathway in RA-FLSs.[18]
-
Therapeutic Potential: Treatment with modulators targeting S1P1 and S1P4 has been shown to significantly inhibit the progression of arthritis in rat CIA models, reducing paw swelling, arthritic index, and the release of pro-inflammatory cytokines in the joints.
Quantitative Data from CIA Models
This table summarizes typical results from CIA studies involving S1P receptor modulation.
| Parameter | Control (CIA-Induced) | S1P Modulator Treatment (CIA-Induced) | Reference |
| Arthritis Score (Max 16) | 10 - 12 | 4 - 6 (Significantly lower) | [17][19] |
| Paw Swelling (mm) | 4.5 ± 0.4 | 2.8 ± 0.3 (Significantly lower) | [20] |
| Incidence of Arthritis (%) | 90 - 100% | 40 - 60% | [17][19] |
| Histological Score (Joint Damage) | High | Significantly reduced | [21] |
| Serum Anti-Collagen IgG (units) | High | Significantly reduced | |
| Joint TNF-α Levels | High | Significantly reduced |
Note: Values are representative and may vary based on specific experimental conditions.
Experimental Workflow: Collagen-Induced Arthritis (CIA)
Detailed Experimental Protocols
MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice
This protocol describes a common method for inducing a chronic, progressive EAE, which is a robust model for MS research.[12][22][23]
-
Materials:
-
Female C57BL/6 mice, 8-10 weeks old.
-
MOG₃₅₋₅₅ peptide (MEVGWYRSPFSRVVHLYRNGK).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL).
-
Pertussis toxin (PTx).
-
Sterile PBS and 0.9% saline.
-
-
Procedure:
-
Antigen Emulsion Preparation: Prepare a 2 mg/mL solution of MOG₃₅₋₅₅ in sterile PBS. Create a 1:1 emulsion with CFA by vigorously mixing or sonicating until a thick, stable emulsion is formed (a drop should not disperse in water).
-
Day 0 - Immunization: Anesthetize mice. Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the flanks (100 µL per site).
-
Day 0 - PTx Injection: Immediately after immunization, inject 100-200 ng of PTx intraperitoneally (i.p.) in 100 µL of sterile saline.
-
Day 2 - PTx Booster: Administer a second dose of 100-200 ng of PTx i.p.
-
Monitoring: Starting around day 7 post-immunization, monitor mice daily for clinical signs of EAE and record body weight.
-
-
Clinical Scoring:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or waddling gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis (paraplegia).
-
5: Moribund state or death.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis
This protocol details the induction of acute colitis, a reproducible model for studying mechanisms of intestinal injury and inflammation.[24][25]
-
Materials:
-
Male C57BL/6 mice, 8-12 weeks old.
-
DSS powder (MW 36,000-50,000 Da).
-
Sterile drinking water.
-
-
Procedure:
-
Day 0: Record the initial body weight of each mouse.
-
DSS Administration: Prepare a 2.5-3.5% (w/v) solution of DSS in sterile drinking water. Provide this solution to the mice ad libitum as their sole source of drinking water for 5 to 7 consecutive days. Prepare fresh DSS solution every 2-3 days.
-
Daily Monitoring: Each day, measure and record body weight, stool consistency, and the presence of blood in the feces (using a Hemoccult test).
-
Endpoint: On the final day of DSS administration (e.g., day 7), euthanize the mice.
-
-
Disease Activity Index (DAI) Calculation:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea).
-
Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding).
-
The DAI is the sum of these scores divided by 3.
-
-
Post-Mortem Analysis:
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This is the gold-standard model for RA, relying on an autoimmune response to type II collagen.[26][27]
-
Materials:
-
Male DBA/1 mice, 8-10 weeks old.
-
Bovine or Chicken Type II Collagen.
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
0.05 M Acetic Acid.
-
-
Procedure:
-
Collagen Preparation: Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Day 0 - Primary Immunization: Prepare a 1:1 emulsion of the collagen solution with CFA. Anesthetize a mouse and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 - Booster Immunization: Prepare a 1:1 emulsion of the collagen solution with IFA. Inject 100 µL of this emulsion intradermally near the site of the primary injection.
-
Monitoring: Begin monitoring for signs of arthritis 3-4 times per week starting from Day 21. Onset typically occurs between days 26 and 35.
-
-
Arthritis Scoring:
-
Score each paw on a scale of 0-4 based on the severity and extent of erythema and swelling.
-
0: No evidence of erythema or swelling.
-
1: Erythema and mild swelling confined to the mid-foot or ankle joint.
-
2: Erythema and mild swelling extending from the ankle to the mid-foot.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits.
-
The total arthritis score is the sum of the scores for all four paws (maximum score of 16).
-
-
Post-Mortem Analysis:
-
Collect paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Collect blood serum to measure levels of anti-collagen antibodies via ELISA.
-
Flow Cytometry for Th17/Treg Phenotyping
This protocol outlines a general method for identifying Th17 (CD4+IL-17A+) and Treg (CD4+FoxP3+) cells from murine lymphoid tissues.[28][29][30]
-
Materials:
-
Single-cell suspension from spleen or lymph nodes.
-
Cell Stimulation Cocktail (containing PMA, Ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin).
-
Fluorescently conjugated antibodies: anti-CD4, anti-IL-17A, anti-FoxP3.
-
Foxp3/Transcription Factor Staining Buffer Set.
-
FACS Buffer (PBS + 2% FBS).
-
-
Procedure:
-
Cell Stimulation (for Th17): Resuspend cells in complete RPMI medium. Add Cell Stimulation Cocktail and incubate for 4-5 hours at 37°C. This step is crucial for intracellular cytokine detection.
-
Surface Staining: Wash stimulated cells with FACS buffer. Stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash cells and then fix and permeabilize using the reagents from the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol. This step is critical for allowing antibodies to access intracellular targets.
-
Intracellular Staining: Stain cells with antibodies against intracellular targets (anti-IL-17A and anti-FoxP3) for 30-45 minutes at room temperature in the dark.
-
Acquisition: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Gating Strategy: First, gate on lymphocytes using FSC-A vs. SSC-A, then on single cells. From the singlets, gate on CD4+ cells. Finally, analyze the CD4+ population for IL-17A and FoxP3 expression.[29]
-
Conclusion
S1P4 is unequivocally a significant regulator of immune function with a demonstrated role in the pathology of multiple preclinical autoimmune disease models. Its strategic expression on hematopoietic cells, particularly dendritic cells, positions it as a master regulator of the adaptive immune response, most notably the differentiation of pathogenic Th17 cells.[4][7] Evidence from S1P4-deficient mice clearly shows that targeting this receptor can ameliorate disease in models of IBD.[1][7] Furthermore, the efficacy of broad S1P modulators in EAE and CIA models, coupled with S1P4's known mechanism of action, strongly implicates it as a valuable target in neuroinflammatory and arthritic conditions.
For drug development professionals, the development of highly selective S1P4 modulators represents a promising frontier. Such agents could offer a more targeted approach to treating autoimmune diseases, potentially mitigating the side effects associated with less selective S1P receptor modulators while effectively dampening the specific cellular pathways that drive pathology. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation and preclinical validation of S1P4-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REGγ controls Th17 cell differentiation and autoimmune inflammation by regulating dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine-1-phospate receptor 4 (S1P₄) deficiency profoundly affects dendritic cell function and TH17-cell differentiation in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The S1P receptor modulator FTY720 prevents the development of experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 13. Cytokine and chemokine alterations in tissue, CSF, and plasma in early presymptomatic phase of experimental allergic encephalomyelitis (EAE), in a rat model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Profiling blood-based neural biomarkers and cytokines in experimental autoimmune encephalomyelitis model of multiple sclerosis using single-molecule array technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chondrex.com [chondrex.com]
- 18. researchgate.net [researchgate.net]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 21. Gene and Protein Expression Profiles in a Mouse Model of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 23. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 24. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 25. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 27. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 28. Mouse Th17/Treg Phenotyping Kit [bdbiosciences.com]
- 29. frontiersin.org [frontiersin.org]
- 30. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
CYM50260 and Its Role in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50260 is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P₄). Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in various cellular processes, including those involved in the hematologic and immune systems. Platelets, key mediators of hemostasis and thrombosis, express several S1P receptors, and their activation by S1P can modulate platelet function. This technical guide provides an in-depth overview of the effects of this compound on platelet aggregation, detailing its mechanism of action, experimental protocols for its study, and relevant quantitative data.
Mechanism of Action of this compound in Platelets
This compound exerts its effects on platelets primarily through the activation of the S1P₄ receptor, a G-protein coupled receptor (GPCR). The S1P₄ receptor is known to couple to two main G-protein families: Gαi and Gα12/13.
-
Gαi Signaling: Activation of the Gαi subunit by the this compound-bound S1P₄ receptor leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). A decrease in intracellular cAMP levels is associated with a reduction in the threshold for platelet activation, and conversely, an increase in cAMP is inhibitory. However, in the context of S1P₄ activation by this compound, the predominant effect observed is inhibitory to aggregation, suggesting a more complex interplay of signaling pathways.
-
Gα12/13 Signaling: The S1P₄ receptor also couples to Gα12/13 proteins. Activation of this pathway leads to the stimulation of RhoA, a small GTPase that is a key regulator of cell shape and motility. In platelets, RhoA activation is involved in the initial shape change that occurs upon activation.
The inhibitory effect of this compound on platelet aggregation, despite activating pathways that can be associated with platelet activation, highlights the intricate nature of S1P signaling in these cells. The ultimate physiological response is a net result of the integration of these different signaling cascades.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Receptor/Assay | Source |
| EC₅₀ | 45 nM | S1P₄ Receptor Activation | [1] |
Note: While studies demonstrate a significant inhibitory effect of this compound on collagen-induced and PAR1-mediated platelet aggregation, specific IC₅₀ values from publicly available literature are limited.
Experimental Protocols
The study of this compound's effect on platelet aggregation typically involves in vitro assays using human platelets. The most common method is Light Transmission Aggregometry (LTA).
Light Transmission Aggregometry (LTA) for Assessing this compound Activity
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The formation of larger platelet aggregates allows more light to pass through the sample, and this change is recorded over time.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline).
-
Platelet agonists:
-
Collagen
-
Thrombin Receptor Activator Peptide 6 (TRAP-6) or other PAR1-activating peptides.
-
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Aggregation cuvettes with stir bars.
-
Pipettes.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP with PPP if necessary (typically to 2.5-3.0 x 10⁸ platelets/mL).
-
-
Platelet Aggregation Assay:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregation cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for a few minutes.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.
-
Add a small volume (e.g., 5 µL) of the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., collagen or TRAP-6).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The results are typically expressed as the maximum percentage of aggregation or the area under the aggregation curve (AUC).
-
To determine the inhibitory effect of this compound, compare the aggregation response in the presence of the compound to the vehicle control.
-
A dose-response curve can be generated by testing a range of this compound concentrations to calculate an IC₅₀ value (the concentration of this compound that inhibits 50% of the agonist-induced aggregation).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Platelets
The following diagram illustrates the signaling cascade initiated by this compound binding to the S1P₄ receptor on platelets.
Caption: this compound activates S1P₄, leading to Gαi and Gα12/13 signaling.
Experimental Workflow for Platelet Aggregation Studies
The following diagram outlines the typical workflow for investigating the effect of a compound like this compound on platelet aggregation.
Caption: Workflow for assessing this compound's effect on platelet aggregation.
Conclusion
This compound is a valuable research tool for elucidating the role of the S1P₄ receptor in platelet function. Its demonstrated inhibitory effects on platelet aggregation induced by key physiological agonists such as collagen and thrombin (via PAR1 activation) suggest that the S1P₄ receptor may be a potential therapeutic target for the development of novel antiplatelet agents. The detailed protocols and signaling information provided in this guide are intended to facilitate further research in this promising area of drug discovery.
References
A Technical Guide to the Effects of CYM50260 on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The sphingosine-1-phosphate (S1P) signaling axis is a critical regulator of the immune system, with its receptors being key targets for therapeutic intervention in inflammatory and autoimmune diseases.[1][2][3] CYM50260 is a potent and highly selective synthetic agonist for the sphingosine-1-phosphate receptor 4 (S1P4), a G-protein coupled receptor predominantly expressed in lymphoid and hematopoietic tissues.[4] This technical guide provides an in-depth overview of the known and potential effects of this compound on cytokine and chemokine release. It consolidates available data, details the underlying signaling pathways, and provides comprehensive experimental protocols for researchers to investigate these effects further. The aim is to equip scientists and drug development professionals with the foundational knowledge required to explore the therapeutic potential of S1P4 agonism in modulating immune responses.
Introduction to this compound and the S1P4 Receptor
The Sphingosine-1-Phosphate (S1P) Signaling Axis
Sphingosine-1-phosphate is a bioactive lipid mediator that plays a crucial role in a vast array of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking.[3] S1P exerts its effects by binding to a family of five distinct G-protein coupled receptors (GPCRs), designated S1P1 through S1P5. These receptors are expressed throughout the body, including on immune, neural, and cardiovascular cells, and their activation triggers diverse downstream signaling cascades.[5] The S1P-S1PR axis is a well-established therapeutic target; for instance, S1P receptor modulators that prevent lymphocyte egress from lymph nodes are approved for treating multiple sclerosis.[6]
The S1P4 Receptor: A Target in the Immune System
Among the five S1P receptors, S1P4 expression is less widespread, being largely confined to lymphoid tissue and hematopoietic cells. This specific expression pattern points to a specialized role in regulating immune function. S1P receptors, including S1P4, couple to various G proteins—such as Gi/o, G12/13, and Gq—to modulate cellular motility, proliferation, and other effector functions. The targeted role of S1P4 within the immune system makes it an attractive candidate for developing therapies with potentially fewer off-target effects compared to non-selective S1P modulators.
This compound: A Potent and Selective S1P4 Agonist
This compound is a synthetic small molecule identified as a potent and exquisitely selective agonist for the S1P4 receptor.[4] It demonstrates an EC50 of 45 nM for S1P4 and shows no significant activity at other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5) at concentrations up to 25 μM.[4] This high selectivity makes this compound an invaluable pharmacological tool for dissecting the specific functions of the S1P4 receptor and a promising lead compound for therapeutic development.
Data Presentation: this compound's Effects on Cytokine and Biomarker Release
Quantitative data on the direct effects of this compound on the release of classical inflammatory cytokines is limited in publicly available literature. However, its impact on platelet activation and the known roles of other S1P receptor agonists in modulating cytokine release provide a strong basis for expected activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 2-Chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-(fluoromethyl)pyridine | |
| Molecular Formula | C14H11Cl3FNO2 | |
| Molecular Weight | 350.6 g/mol | |
| CAS Number | 1355026-60-6 | |
| Purity | ≥98% (HPLC) |
| Potency (EC50) | 45 nM for S1P4 |[4] |
Table 2: Documented Effects of this compound on Platelet Secretion This table summarizes the known inhibitory effects of this compound on the release of signaling molecules from collagen-stimulated human platelets.
| Biomarker / Process | Effect of this compound | Reference |
|---|---|---|
| Platelet Aggregation | Suppression | [4] |
| PDGF-AB Secretion | Suppression | [4] |
| sCD40L Release | Suppression | [4] |
| Phosphorylated-HSP27 Release | Reduction |[4] |
Table 3: Representative Cytokine Modulation by S1P Receptor Agonism This table outlines the effects of other selective S1P receptor agonists on cytokine and chemokine release, suggesting potential outcomes for S1P4 agonism with this compound in relevant immune cells.
| Cytokine/Chemokine | S1P Receptor Target & Agonist | Cell Type / Model | Effect | Reference |
|---|---|---|---|---|
| IL-17A | S1P1 (CYM-5442) | Mouse Model of MS (EAE) | Significantly Reduced | [7] |
| CCL2, CCL7 | S1P1 (CYM-5442) | Human Endothelial Cells | Downregulated Expression | [8] |
| IL-12, IL-23 | S1P1 (SEW2871, FTY720-P) | Murine Dendritic Cells (LPS-stimulated) | Decreased Production | [9] |
| IL-27 | S1P1 (SEW2871, FTY720-P) | Murine Dendritic Cells (LPS-stimulated) | Enhanced Production | [9] |
| TNF-α, IL-1β, IL-6 | S1PR2 (shRNA Knockdown) | Murine Macrophages (Pathogen-stimulated) | Inhibited Protein Levels |[10] |
Core Signaling Pathways of S1P4 Activation
Activation of the S1P4 receptor by this compound initiates a cascade of intracellular signaling events that ultimately regulate the transcription of cytokine genes. As a GPCR, S1P4 couples to heterotrimeric G proteins, which then modulate the activity of downstream effector enzymes and transcription factors. Key pathways implicated in S1P receptor signaling include the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and NF-κB pathways, all of which are central to regulating inflammation.[9][10]
Caption: S1P4 receptor activation by this compound and downstream signaling.
Experimental Methodologies
To assess the impact of this compound on cytokine release, a standardized workflow involving primary immune cells or cell lines is recommended. The most common techniques for quantifying secreted cytokines are the Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead-based assays, while intracellular cytokine staining (ICS) combined with flow cytometry allows for single-cell resolution.[11][12]
Caption: A standardized workflow for in vitro cytokine release assays.
Detailed Protocol: Cytokine Quantification using ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based method for quantifying a single cytokine.[11]
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α). Incubate overnight at 4°C.
-
Washing & Blocking: The next day, wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[12]
-
Sample Incubation: Wash the plate again. Add cell culture supernatants (collected from the experimental workflow) and a serial dilution of a known cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the target cytokine to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes in the dark.[12]
-
Substrate Development: Wash the plate thoroughly. Add a TMB substrate solution to each well. A blue color will develop.[12]
-
Stopping Reaction: Add a stop solution (e.g., 2N H2SO4) to each well. The color will change from blue to yellow.[12]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance readings of the cytokine standards. Calculate the concentration of the cytokine in the experimental samples by interpolating their absorbance values from the standard curve.[12]
Detailed Protocol: Multiplex Cytokine Analysis
Multiplex bead-based assays (e.g., Luminex technology) allow for the simultaneous quantification of multiple cytokines from a single small-volume sample.[11]
-
Prepare Reagents: Reconstitute standards, quality controls, and prepare antibody-coupled magnetic beads for the desired panel of cytokines.
-
Plate Setup: Add the mixed bead solution to each well of a 96-well plate. Wash the beads twice using a magnetic plate washer.
-
Sample Incubation: Add cell culture supernatants, standards, and controls to the wells. Incubate on a plate shaker for 2 hours at room temperature.
-
Detection Antibodies: Wash the beads. Add a cocktail of biotinylated detection antibodies and incubate for 1 hour on a plate shaker.
-
Streptavidin-PE: Wash the beads. Add Streptavidin-Phycoerythrin (SAPE) and incubate for 30 minutes on a plate shaker.
-
Reading: Wash the beads and resuspend them in reading buffer. Acquire data on a Luminex or compatible flow cytometry-based instrument.[12]
-
Analysis: Use the instrument's software to analyze the median fluorescence intensity (MFI) for each bead region, generate standard curves for each analyte, and determine the cytokine concentrations in the samples.
Discussion and Future Directions
This compound provides a selective tool to investigate the role of the S1P4 receptor in immune regulation. While direct evidence of its effect on a broad panel of inflammatory cytokines is still emerging, its documented activity on platelets and the known immunomodulatory functions of the broader S1P signaling axis strongly suggest a significant role in controlling cytokine release.[4][13]
Future research should focus on systematically evaluating the effects of this compound across a range of primary human and murine immune cells, including T-lymphocytes, B-lymphocytes, monocytes, macrophages, and dendritic cells.[13][14] Investigating its impact in response to various stimuli (e.g., TLR agonists like LPS, T-cell receptor activation) will elucidate its context-dependent functions. Ultimately, progressing these studies to in vivo models of inflammation and autoimmune disease will be critical to validating the therapeutic potential of S1P4 agonism as a strategy to mitigate pathological cytokine responses.[15][16][17]
References
- 1. The Sphingosine 1-Phosphate Receptor, S1PR1, Plays a Prominent But Not Exclusive Role in Enhancing the Excitability of Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment [mdpi.com]
- 6. mededonthego.com [mededonthego.com]
- 7. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-phosphate differently regulates the cytokine production of IL-12, IL-23 and IL-27 in activated murine bone marrow derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-Phosphate Receptor 2 Regulates Proinflammatory Cytokine Production and Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. The Impact of Sphingosine Kinases on Inflammation-Induced Cytokine Release and Vascular Endothelial Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Animal Models of Inflammasomopathies Reveal Roles for Innate but not Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Models of Inflammation | Springer Nature Experiments [experiments.springernature.com]
- 17. Inflammasome-mediated disease animal models reveal roles for innate but not adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
S1P4 Receptor Expression in Cancer Cell Lines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a diverse array of cellular processes, including proliferation, migration, and survival. Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1P1-5. Among these, the S1P4 receptor has garnered increasing interest in oncology due to its restricted expression profile and its emerging roles in cancer progression and immune modulation. This technical guide provides a comprehensive overview of S1P4 receptor expression in various cancer cell lines, detailed experimental protocols for its detection and quantification, and a visualization of its key signaling pathways.
Data Presentation: S1P4 Receptor mRNA Expression in Cancer Cell Lines
The following table summarizes the mRNA expression levels of the S1P4 receptor in a panel of human cancer cell lines from various tissue origins. The data is presented as log2(TPM+1) values obtained from the DepMap portal (Cancer Cell Line Encyclopedia - CCLE).
| Cell Line | Cancer Type | S1P4 mRNA Expression (log2(TPM+1)) |
| Breast Cancer | ||
| MDA-MB-453 | Breast Carcinoma | 1.58 |
| HCC1954 | Breast Carcinoma | 1.32 |
| BT-474 | Breast Carcinoma | 0.58 |
| MCF7 | Breast Carcinoma | 0.14 |
| MDA-MB-231 | Breast Carcinoma | 0.00 |
| Lung Cancer | ||
| NCI-H460 | Large Cell Lung Carcinoma | 0.49 |
| A549 | Lung Carcinoma | 0.00 |
| NCI-H1299 | Non-Small Cell Lung Cancer | 0.00 |
| Leukemia | ||
| MOLT-4 | Acute Lymphoblastic Leukemia | 4.26 |
| JURKAT | Acute T-Cell Leukemia | 3.81 |
| K-562 | Chronic Myelogenous Leukemia | 0.00 |
| Other | ||
| U-87 MG | Glioblastoma | 0.00 |
| PC-3 | Prostate Carcinoma | 0.00 |
S1P4 Receptor Signaling Pathways
The S1P4 receptor primarily couples to two main G protein families: Gαi and Gα12/13, initiating distinct downstream signaling cascades that contribute to cancer cell pathophysiology.[1]
Gαi-Mediated Signaling
Activation of the Gαi pathway by S1P4 leads to the stimulation of the Ras/ERK (extracellular-signal-regulated kinase) and Rac/PAK (p21-activated kinase) signaling pathways.[2] The ERK pathway is a critical regulator of cell proliferation and survival, while the Rac/PAK pathway is involved in cytoskeletal dynamics and cell migration.
Gα12/13-Mediated Signaling
Coupling of S1P4 to Gα12/13 proteins activates the Rho/ROCK (Rho-associated protein kinase) pathway.[1][2] This pathway is a central regulator of cytoskeletal tension, cell shape, and motility, and its dysregulation is frequently associated with cancer cell invasion and metastasis.
Cross-talk with Receptor Tyrosine Kinases
In certain contexts, such as in estrogen receptor-negative (ER-) and HER2-positive breast cancer cells (e.g., MDA-MB-453), S1P4 signaling has been shown to transactivate the HER2 receptor, leading to downstream ERK1/2 activation. This highlights a critical cross-talk mechanism between GPCRs and receptor tyrosine kinases in driving cancer progression.
Experimental Protocols
This section provides detailed methodologies for the quantification of S1P4 receptor expression at both the mRNA and protein levels.
Quantitative Real-Time PCR (qRT-PCR) for S1P4 mRNA Expression
This protocol outlines the steps for measuring S1P4 mRNA levels in cancer cell lines using a SYBR Green-based qRT-PCR assay.
1. RNA Isolation and cDNA Synthesis:
-
Harvest approximately 1 x 10^6 cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
2. qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (corresponding to 10 ng of input RNA)
-
6 µL of nuclease-free water
-
-
Human S1P4 Primer Sequences:
-
Forward: 5'-AAGGCTAGCAACGCCACGGGGACCCCGGTGGCC-3'
-
Reverse: 5'-TTCCGCGGCCGCTCAGATGCTCCGCACGCTGGAGAT-3'
-
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Run reactions in triplicate for each sample.
3. qPCR Cycling Conditions:
-
Use a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis: 65°C to 95°C with a ramp rate of 0.5°C per 5 seconds.
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for S1P4 and a validated housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of S1P4 using the ΔΔCt method.
Western Blotting for S1P4 Protein Expression
This protocol is designed for the detection of the S1P4 receptor, a 7-transmembrane protein, in cancer cell line lysates.
1. Protein Lysate Preparation:
-
Harvest approximately 2-5 x 10^6 cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear DNA and solubilize membrane proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 30-50 µg of protein lysate by boiling in Laemmli sample buffer for 5-10 minutes at 95°C.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against S1P4 (e.g., Rabbit polyclonal to S1PR4) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
Flow Cytometry for Cell Surface S1P4 Expression
This protocol allows for the quantification of S1P4 expression on the surface of intact cancer cells.
1. Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample and wash with ice-cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Resuspend the cells in 100 µL of FACS buffer.
2. Fc Receptor Blocking:
-
Add Fc block (e.g., Human TruStain FcX™) to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
3. Antibody Staining:
-
Add a fluorochrome-conjugated primary antibody specific for S1P4 or a primary unlabeled antibody followed by a fluorescently-labeled secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer.
-
If using an unlabeled primary antibody, resuspend the cells in 100 µL of FACS buffer containing the appropriate fluorochrome-conjugated secondary antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer.
4. Data Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software (e.g., FlowJo), gating on the live cell population and quantifying the percentage of S1P4-positive cells and the mean fluorescence intensity (MFI).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining S1P4 expression in cancer cell lines.
Conclusion
This technical guide provides a foundational resource for researchers investigating the role of the S1P4 receptor in cancer. The provided data on S1P4 mRNA expression across various cancer cell lines offers a starting point for selecting appropriate model systems. The detailed experimental protocols for qRT-PCR, Western blotting, and flow cytometry will enable robust and reproducible quantification of S1P4 expression. Furthermore, the visualization of the S1P4 signaling pathways offers a framework for understanding its functional consequences in cancer cells. As research into S1P signaling in oncology continues to evolve, a thorough understanding of S1P4 expression and function will be critical for the development of novel therapeutic strategies targeting this pathway.
References
A Technical Guide to Foundational Research on Selective S1P₄ Agonists
Executive Summary: The sphingosine-1-phosphate receptor 4 (S1P₄) is a G protein-coupled receptor predominantly expressed in lymphoid and hematopoietic cells.[1][2][3] Its involvement in key immunological processes has identified it as a promising therapeutic target for autoimmune diseases, viral infections, and certain cancers.[1][4][5] Unlike other S1P receptor subtypes, S1P₄'s restricted expression may offer a more targeted therapeutic approach with a potentially improved safety profile. The development of selective S1P₄ agonists has been crucial for elucidating its biological functions and validating its therapeutic potential. This guide provides an in-depth overview of the foundational research on selective S1P₄ agonists, detailing its signaling pathways, key chemical probes, and the experimental protocols used for their characterization.
Introduction to the S1P₄ Receptor
Sphingosine-1-phosphate (S1P) is a bioactive lipid that signals through five distinct G protein-coupled receptors (GPCRs), S1P₁₋₅.[6] While receptors like S1P₁ are ubiquitously expressed, S1P₄ expression is more restricted, primarily to cells and tissues of the immune and hematopoietic systems, such as lymphocytes, dendritic cells, and megakaryocytes.[1][7][8]
Biological Functions and Therapeutic Potential
S1P₄ signaling has been implicated in a variety of physiological and pathological processes:
-
Immune Modulation: S1P₄ is involved in T-cell migration, proliferation, and cytokine secretion.[1][9] It plays a role in dendritic cell (DC) function, suggesting its modulation could be effective in controlling immunopathological responses to viral infections, such as influenza.[1][8] Its role in regulating immune cell activity makes it a target for autoimmune diseases.[1][10][11]
-
Thrombocytopenia: In vitro and in vivo studies indicate that S1P₄ is involved in the terminal differentiation of megakaryocytes.[1] Therefore, S1P₄ agonists represent a potential therapeutic strategy for stimulating platelet repopulation following thrombocytopenia.[1][12]
-
Cancer: The S1P/S1P₄ signaling axis has been shown to activate pathways like ERK1/2 and interact with HER2 in breast cancer, potentially increasing tumor aggressiveness.[4][13] Conversely, in some cancer models, S1P₄ ablation delayed tumor development by increasing the abundance of CD8⁺ T cells, indicating a complex, context-dependent role in oncology.[5]
S1P₄ Signaling Pathways
The S1P₄ receptor couples to distinct heterotrimeric G proteins to initiate downstream signaling cascades. Unlike other S1P receptors that may couple to Gq, S1P₄ primarily signals through Gαᵢ, Gαₒ, and Gα₁₂/₁₃ proteins.[1][8][14][15]
-
Gαᵢ/ₒ Pathway: Coupling to Gαᵢ/ₒ leads to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway and Phospholipase C (PLC).[1][16][17] This pathway is often associated with cell proliferation and differentiation.
-
Gα₁₂/₁₃ Pathway: Activation of Gα₁₂/₁₃ engages the Rho family of small GTPases, including Rho and Cdc42.[1][14] This signaling branch is crucial for regulating cytoskeletal rearrangements, cell shape, and motility.[14][18]
Foundational Selective S1P₄ Agonists
The lack of selective pharmacological tools initially hampered the study of S1P₄. High-throughput screening (HTS) campaigns were instrumental in identifying the first selective small-molecule agonists.
| Compound/Probe | EC₅₀ (S1P₄) | Selectivity Profile | Source |
| S1P (Endogenous) | 7.9 nM | Non-selective agonist for S1P₁₋₅. | [19] |
| ML178 | 46.3 nM | Inactive (EC₅₀ > 50 µM) against S1P₁, S1P₂, S1P₃, and S1P₅. | [16] |
| ML248 (CYM50308) | 37.7 - 79.1 nM | Inactive (EC₅₀ > 25 µM) against S1P₁, S1P₂, S1P₃. Weak activity at S1P₅ (EC₅₀ = 2.1 µM). | [17][20][21] |
These probes, particularly ML178 and ML248, have been critical in de-orphaning the S1P₄ receptor and exploring its function without the confounding effects of activating other S1P receptor subtypes.[16][17][20]
Key Experimental Protocols for Agonist Characterization
The identification and validation of selective S1P₄ agonists rely on a suite of specialized assays designed to measure receptor activation, binding affinity, and selectivity.
Tango™ β-arrestin Recruitment Assay (Functional Agonism)
This cell-based assay is a common method for HTS and potency determination, measuring G protein-coupled receptor (GPCR) activation by quantifying the recruitment of β-arrestin to the receptor.[16][17][22]
-
Principle: The assay utilizes a U2OS cell line engineered to express the human S1P₄ receptor fused to a GAL4-VP16 transcription factor. The cells also co-express a β-arrestin/TEV protease fusion protein. Agonist binding to S1P₄ induces β-arrestin recruitment, bringing the TEV protease in proximity to a cleavage site on the receptor. This releases the GAL4-VP16 transcription factor, which translocates to the nucleus and drives the expression of a β-lactamase (BLA) reporter gene.[16][17][22]
-
Methodology:
-
Cell Plating: Tango™ S1P₄-BLA U2OS cells are seeded into microtiter plates and incubated.
-
Compound Addition: Test compounds are added to the wells in a serial dilution to determine dose-response curves. A known agonist (like S1P) is used as a positive control.
-
Incubation: Plates are incubated for several hours at 37°C to allow for receptor activation and reporter gene expression.
-
Detection: A fluorescent β-lactamase substrate is added to the wells. The BLA enzyme cleaves the substrate, causing a shift in its fluorescence emission (e.g., from green to blue).
-
Data Analysis: The ratio of blue to green fluorescence is measured using a plate reader. The data is normalized to controls and fitted to a four-parameter logistic equation to calculate the EC₅₀ value for each compound.[16]
-
Radioligand Binding Assay
These assays are used to determine the binding affinity (Kᵢ or Kₑ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Principle: A radiolabeled ligand with known affinity for S1P₄, such as [³H]DH-S1P, is incubated with cell membranes expressing the receptor.[23] The addition of an unlabeled test compound (agonist) will compete for the binding sites, reducing the amount of radioligand bound to the membranes.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably overexpressing the S1P₄ receptor (e.g., Ba/F3-S1P₄ cells).[23]
-
Incubation: A fixed concentration of radioligand and varying concentrations of the unlabeled test compound are incubated with the membranes in a binding buffer.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter (representing the bound ligand) is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) are calculated. The Kᵢ is then determined using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
-
Principle: In the inactive state, a G protein is bound to GDP. Upon receptor activation by an agonist, the G protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit. The amount of incorporated radioactivity is proportional to the level of receptor activation.
-
Methodology:
-
Membrane Incubation: Cell membranes expressing S1P₄ are incubated with the test agonist at various concentrations in the presence of GDP.
-
[³⁵S]GTPγS Addition: [³⁵S]GTPγS is added to initiate the binding reaction.
-
Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free nucleotide, often using a filtration method.
-
Detection: The radioactivity of the membrane-bound fraction is measured by scintillation counting.
-
Data Analysis: The amount of specific [³⁵S]GTPγS binding is plotted against the agonist concentration to determine the EC₅₀ and maximal effect (Eₘₐₓ).
-
Conclusion and Future Directions
The foundational research into selective S1P₄ agonists has provided invaluable tools for dissecting the receptor's role in health and disease. The development of probes like ML178 and ML248 has confirmed the therapeutic hypothesis that targeting S1P₄ can modulate immune responses and hematopoietic processes. Future research will likely focus on optimizing the drug-like properties of these early-stage compounds to improve their pharmacokinetic and pharmacodynamic profiles, enabling rigorous in vivo testing and potential clinical translation for a range of immune-mediated diseases and hematological disorders.
References
- 1. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1PR4 - Wikipedia [en.wikipedia.org]
- 3. S1PR4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1PR4 ablation reduces tumor growth and improves chemotherapy via CD8+ T cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-Phosphate in the Tumor Microenvironment: A Signaling Hub Regulating Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. S1P/S1PR signaling pathway advancements in autoimmune diseases | Biomolecules and Biomedicine [bjbms.org]
- 12. Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CYM50260 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50260 is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P₄).[1] As a member of the G protein-coupled receptor (GPCR) family, S1P₄ is primarily expressed in hematopoietic and lymphoid tissues, suggesting its role in immune cell trafficking and function. This compound's selectivity for S1P₄ over other S1P receptor subtypes (S1P₁, S1P₂, S1P₃, and S1P₅) makes it a valuable tool for investigating the specific biological roles of S1P₄ and for the development of targeted therapeutics.[1]
These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture-based functional assays to characterize its activity and explore the downstream signaling pathways of the S1P₄ receptor.
Data Presentation
Quantitative Pharmacological Data for this compound
| Parameter | Value | Assay System | Reference |
| EC₅₀ | 45 nM | Human S1P₄ receptor expressed in U2OS cells (β-arrestin recruitment assay) | [1] |
| Selectivity | No activity at S1P₁, S1P₂, S1P₃, and S1P₅ receptors | Up to 25 µM |
S1P₄ Signaling Pathway
This compound activates the S1P₄ receptor, which primarily couples to the Gαi and Gα₁₂/₁₃ families of G proteins. This initiates a cascade of downstream signaling events.
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gα₁₂/₁₃ Pathway: Activation of Gα₁₂/₁₃ stimulates the Rho family of small GTPases, leading to the reorganization of the actin cytoskeleton. This can manifest as changes in cell shape and motility.
-
MAPK/ERK Pathway: S1P₄ activation can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation.
Experimental Protocols
Cell Line Selection
The choice of cell line is critical for studying this compound's effects.
-
Recombinant Cell Lines: For assays requiring high receptor expression and a clean signaling background, using a cell line recombinantly expressing the human S1P₄ receptor is recommended. CHO-K1 or HEK293 cells are common choices for stable or transient transfection. A commercially available CHO-K1 cell line stably expressing human S1P₄ is a convenient option.
-
Endogenously Expressing Cell Lines: To study the effects of this compound in a more physiologically relevant context, cell lines with endogenous S1P₄ expression, such as the Jurkat T-cell line or other hematopoietic cell lines, can be used. It is important to characterize the expression profile of other S1P receptor subtypes in these cells, as they may also be present.
Calcium Flux Assay
Since S1P₄ primarily couples to Gαi and not Gαq, a standard calcium flux assay may not be suitable. However, this can be overcome by using a cell line co-expressing a promiscuous G protein, such as Gαqi5, which couples Gαi-linked receptors to the calcium mobilization pathway.
Protocol:
-
Cell Plating: Seed CHO-K1 cells stably co-expressing human S1P₄ and Gαqi5 into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye de-esterification.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Measurement: Place the cell plate in a fluorescent plate reader equipped with injectors. Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) at 1-second intervals. After establishing a stable baseline for 15-20 seconds, inject 20 µL of the this compound dilutions into the respective wells. Continue recording the fluorescence for an additional 60-120 seconds.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
cAMP Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity through the Gαi pathway. A common approach is to stimulate cells with forskolin, an adenylyl cyclase activator, and then measure the inhibitory effect of this compound on the forskolin-induced cAMP production.
Protocol:
-
Cell Plating: Seed CHO-K1 cells stably expressing human S1P₄ into a 96-well plate at a density of 10,000-20,000 cells per well. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound. Aspirate the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically the EC₈₀) to all wells (except for the negative control) and incubate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF®, GloSensor™ cAMP Assay) according to the manufacturer's protocol.
-
Data Analysis: Plot the measured signal (which is inversely proportional to cAMP levels in some assay formats) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
Cell Migration Assay
This assay assesses the functional consequence of S1P₄-mediated cytoskeletal rearrangement. A Boyden chamber or Transwell® assay is commonly used.
Protocol:
-
Cell Preparation: Culture Jurkat T-cells (or another suitable hematopoietic cell line) and starve them in serum-free medium for 2-4 hours prior to the assay.
-
Assay Setup: Add serum-free medium containing various concentrations of this compound to the lower wells of a 24-well Transwell® plate (with a 5 or 8 µm pore size insert).
-
Cell Seeding: Resuspend the starved cells in serum-free medium and add them to the upper chamber of the Transwell® inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migration:
-
Remove the inserts and wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the stained cells under a microscope.
-
Alternatively, a fluorescent dye can be used to pre-label the cells, and the fluorescence of the migrated cells in the lower chamber can be measured.
-
-
Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of this compound to determine the chemotactic response.
Conclusion
This compound is a valuable pharmacological tool for the in vitro study of S1P₄ receptor function and signaling. The protocols outlined in these application notes provide a framework for researchers to characterize the potency and efficacy of this compound and to investigate the cellular consequences of S1P₄ activation. The choice of cell line and assay will depend on the specific research question, but the methods described herein represent robust and well-established approaches in the field of GPCR pharmacology.
References
Application Note: Characterizing the Migratory Response of Jurkat Cells to the S1P4 Receptor Agonist CYM50260
Introduction
The migration of T-lymphocytes is a fundamental process in the adaptive immune response, enabling immune surveillance and the localization of T-cells to sites of inflammation or infection. The Jurkat cell line, an immortalized line of human T-lymphocytes, serves as a widely used model to study T-cell signaling and migration.[1] Cell migration is a highly regulated process directed by chemoattractants, which are detected by cell surface receptors that initiate intracellular signaling cascades leading to cytoskeletal rearrangement and directed movement.[2][3][4]
Sphingosine-1-phosphate (S1P) is a critical lipid signaling molecule that regulates lymphocyte trafficking through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[5][6][7] The S1P1 receptor, in particular, is well-established as a key regulator of T-cell egress from lymphoid organs.[8][9] The role of other S1P receptor subtypes in T-cell function is an active area of research.
CYM50260 is a potent and selective agonist for the S1P4 receptor, with an EC50 of 45 nM, and displays no significant activity at other S1P receptor subtypes.[10][11] While S1P4 is known to be expressed on hematopoietic and lymphoid tissues, its specific role in T-cell migration is not fully elucidated. This application note provides a detailed protocol for utilizing a Jurkat cell migration assay to investigate the effects of this compound on T-lymphocyte chemotaxis. The described transwell migration assay, also known as a Boyden chamber assay, allows for the quantitative assessment of Jurkat cell migration in response to a potential chemoattractant. This protocol can be used to determine if this compound acts as a direct chemoattractant for Jurkat cells or modulates their migratory response to other known chemokines, such as CXCL12 (SDF-1α).[12][13][14]
Materials and Methods
Reagents and Equipment
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
This compound (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
CXCL12/SDF-1α, recombinant human (positive control)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Transwell permeable supports with 5 µm or 8 µm polycarbonate membrane for 24-well plates
-
24-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microplate reader
-
Cell viability reagent (e.g., MTT, Calcein-AM)
Experimental Protocols
1. Jurkat Cell Culture
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.[1][17]
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL for optimal health and to prevent clumping.[1]
-
Passage cells every 2-3 days by diluting the cell suspension with fresh, pre-warmed growth medium.
-
Ensure cells are in the logarithmic growth phase with >95% viability before initiating the migration assay.
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Chemoattractant Solutions: Prepare working solutions of this compound and CXCL12 (positive control) by diluting the stock solutions in serum-free RPMI-1640 medium. A typical concentration range to test for this compound could be 1 nM to 1 µM. A concentration of 10 ng/mL for CXCL12 can be used as a positive control. Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
3. Jurkat Cell Migration Assay
The following protocol is adapted for a 24-well plate with Transwell inserts.
-
Cell Preparation:
-
Harvest Jurkat cells from culture and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with pre-warmed, serum-free RPMI-1640 medium to remove residual serum and growth factors.
-
Resuspend the final cell pellet in serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Check viability using Trypan Blue.
-
-
Assay Setup:
-
Add 600 µL of the prepared chemoattractant solutions (e.g., different concentrations of this compound, CXCL12 positive control, serum-free medium with DMSO vehicle as negative control) to the lower wells of the 24-well plate.
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the prepared Jurkat cell suspension (containing 1 x 10^5 cells) to the upper chamber of each insert.[18]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 2 to 4 hours.[18] The optimal incubation time may need to be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
To quantify the migrated cells in the lower chamber, several methods can be used:
-
Direct Cell Counting: Aspirate the medium from the lower well, centrifuge to pellet the cells, resuspend in a known volume, and count using a hemocytometer or an automated cell counter.
-
Fluorescence-based Assay: Add a viability dye such as Calcein-AM to the lower well and incubate according to the manufacturer's instructions. Read the fluorescence on a microplate reader. A standard curve of known cell numbers should be prepared to convert fluorescence units to cell numbers.
-
Flow Cytometry: Collect the cells from the lower chamber and analyze a fixed volume for a fixed time on a flow cytometer. This method is highly accurate for cell counting.
-
-
Data Presentation
The results of the migration assay should be expressed as the percentage of migrated cells relative to the total number of cells initially added to the insert.
Formula: Percentage Migration = (Number of migrated cells / Total number of input cells) * 100
Table 1: Representative Data Table for this compound-Induced Jurkat Cell Migration
| Treatment | Concentration | Mean Migrated Cells (± SD) | Percentage Migration (%) |
| Negative Control (Vehicle) | - | Data | Data |
| Positive Control (CXCL12) | 10 ng/mL | Data | Data |
| This compound | 1 nM | Data | Data |
| This compound | 10 nM | Data | Data |
| This compound | 100 nM | Data | Data |
| This compound | 1 µM | Data | Data |
Note: This table is a template. Researchers should populate it with their experimental data.
Visualizations
References
- 1. Mastering Jurkat Cell Culture and Gene Editing: A Comprehensive Guide - DEV Community [dev.to]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. [Mechanisms of cell adhesion and migration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Sphingosine‐1‐phosphate receptor 1 signalling in T cells: trafficking and beyond | Semantic Scholar [semanticscholar.org]
- 6. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of the sphingosine 1-phosphate receptor, S1P1, on T-cells controls thymic emigration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYM 50260 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Chemotactic Responses of Jurkat Cells in Microfluidic Flow-Free Gradient Chambers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of CXCL12-mediated chemotaxis of Jurkat cells by direct immunotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Negative regulation of CXCR4-mediated chemotaxis by the lipid phosphatase activity of tumor suppressor PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. genome.ucsc.edu [genome.ucsc.edu]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Application Notes and Protocols for CYM50260 Dose-Response Analysis in U2OS Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50260 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4), a G protein-coupled receptor implicated in various cellular processes, including cell migration, differentiation, and immune responses. The human osteosarcoma cell line, U2OS, is a widely used model system in cancer research. Understanding the dose-dependent effects of this compound on S1P4 activation in U2OS cells is crucial for elucidating its mechanism of action and potential therapeutic applications in osteosarcoma and other cancers.
These application notes provide a detailed protocol for determining the dose-response curve of this compound in U2OS cells using a β-arrestin recruitment assay, along with representative data and an overview of the downstream signaling pathways.
Data Presentation
The potency of this compound in activating the S1P4 receptor in U2OS cells is typically determined by measuring β-arrestin recruitment, a key event in GPCR desensitization and signaling. The half-maximal effective concentration (EC50) for this compound in a Tango™ S1P4-bla U2OS cell-based assay has been reported to be 45 nM.
Below is a representative table of a this compound dose-response experiment in U2OS cells, illustrating the expected sigmoidal relationship between agonist concentration and cellular response.
| This compound Concentration (nM) | % Maximal Response (Normalized) |
| 0.1 | 2.1 |
| 1 | 10.5 |
| 10 | 28.7 |
| 45 | 50.0 |
| 100 | 78.3 |
| 500 | 95.2 |
| 1000 | 98.9 |
| 5000 | 100.0 |
Experimental Protocols
Protocol: this compound Dose-Response Determination using a Tango™ β-Arrestin Recruitment Assay in U2OS Cells
This protocol is adapted for the Tango™ GPCR Assay System, which measures ligand-induced β-arrestin recruitment to the S1P4 receptor, leading to the expression of a β-lactamase reporter gene.
Materials:
-
Tango™ S1P4-bla U2OS cells
-
Growth Medium (e.g., McCoy's 5A supplemented with 10% FBS, penicillin/streptomycin)
-
Assay Medium (e.g., Freestyle™ Expression Medium)
-
This compound stock solution (in DMSO)
-
LiveBLAzer™-FRET B/G Substrate
-
384-well, black-walled, clear-bottom assay plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Cell Culture:
-
Culture Tango™ S1P4-bla U2OS cells in Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Cell Plating:
-
On the day before the assay, harvest and resuspend the cells in Assay Medium to a concentration of 250,000 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well assay plate (10,000 cells/well).
-
Incubate the plate overnight in a humidified incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in Assay Medium containing a final DMSO concentration of 0.1%. A typical concentration range would span from 0.1 nM to 5000 nM.
-
Include a vehicle control (0.1% DMSO in Assay Medium) and a positive control (a known S1P4 agonist, if available).
-
On the day of the assay, carefully remove the plating medium from the cells.
-
Add 10 µL of the diluted this compound or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 5 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Substrate Loading and Detection:
-
Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions.
-
Add 2 µL of the substrate solution to each well.
-
Incubate the plate at room temperature in the dark for 2 hours.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader with excitation at 409 nm and emission detection at 460 nm (blue) and 530 nm (green).
-
The ratio of blue to green fluorescence intensity is proportional to the level of β-arrestin recruitment.
-
-
Data Analysis:
-
Normalize the data to the maximal response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound dose-response analysis in U2OS cells.
This compound-Induced S1P4 Signaling Pathway
Caption: S1P4 signaling cascade initiated by this compound in U2OS cells.
Application Notes and Protocols for Western Blot Analysis of CYM50260-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50260 is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). S1P4 is a G protein-coupled receptor primarily expressed in the hematopoietic and lymphoid tissues, suggesting its role in immune cell trafficking, differentiation, and activation. Activation of S1P4 by this compound is known to initiate downstream signaling cascades that can influence cellular functions such as migration, proliferation, and cytokine secretion. This document provides detailed protocols and application notes for the analysis of key signaling pathways modulated by this compound treatment using western blotting.
Principle of S1P4 Signaling
This compound, as a selective S1P4 agonist, binds to and activates the S1P4 receptor. This receptor is coupled to Gαi and Gα12/13 proteins. Activation of these G proteins can lead to the modulation of several downstream effector pathways, including the RhoA, Extracellular signal-regulated kinase (ERK), and Protein Kinase B (Akt) signaling cascades. Western blot analysis is a powerful technique to quantify the changes in the activation state (typically through phosphorylation) of key proteins within these pathways, providing insights into the mechanism of action of this compound.
Key Signaling Pathways for Analysis
Based on the known coupling of the S1P4 receptor, the following signaling pathways are of primary interest for western blot analysis following this compound treatment:
-
RhoA Pathway: Involved in cytoskeletal rearrangement, cell migration, and contraction. Activation is assessed by measuring the amount of GTP-bound RhoA.
-
ERK (MAPK) Pathway: A critical pathway in regulating cell proliferation, differentiation, and survival. Activation is typically measured by the phosphorylation of ERK1/2 (p44/p42 MAPK).
-
Akt (PI3K) Pathway: A central pathway in promoting cell survival, growth, and proliferation. Activation is commonly assessed by the phosphorylation of Akt at Serine 473 and/or Threonine 308.
Data Presentation
The following tables are templates designed to clearly structure and present quantitative data obtained from western blot experiments. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, these tables are presented with hypothetical values to serve as a guide for data presentation. Researchers should replace the placeholder data with their experimental results.
Table 1: Quantitative Analysis of RhoA Activation in this compound-Treated Cells
| Treatment | Concentration (nM) | Duration (min) | Active RhoA (GTP-RhoA) / Total RhoA (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 30 | 1.0 |
| This compound | 10 | 30 | 1.8 |
| This compound | 100 | 30 | 3.5 |
| This compound | 1000 | 30 | 4.2 |
Data are presented as mean fold change ± SEM from at least three independent experiments. Statistical significance should be determined using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Table 2: Quantitative Analysis of ERK1/2 Phosphorylation in this compound-Treated Cells
| Treatment | Concentration (nM) | Duration (min) | p-ERK1/2 / Total ERK1/2 (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 15 | 1.0 |
| This compound | 10 | 15 | 2.5 |
| This compound | 100 | 15 | 5.1 |
| This compound | 1000 | 15 | 6.8 |
Data are presented as mean fold change ± SEM from at least three independent experiments. Statistical significance should be determined using an appropriate statistical test.
Table 3: Quantitative Analysis of Akt Phosphorylation in this compound-Treated Cells
| Treatment | Concentration (nM) | Duration (min) | p-Akt (Ser473) / Total Akt (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 60 | 1.0 |
| This compound | 10 | 60 | 1.5 |
| This compound | 100 | 60 | 2.8 |
| This compound | 1000 | 60 | 3.4 |
Data are presented as mean fold change ± SEM from at least three independent experiments. Statistical significance should be determined using an appropriate statistical test.
Experimental Protocols
The following are detailed protocols for the western blot analysis of RhoA activation, and ERK and Akt phosphorylation in cells treated with this compound.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture the cells of interest (e.g., a relevant immune cell line or primary cells) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in multi-well plates or culture dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional but Recommended): Prior to treatment, serum-starve the cells for 4-18 hours in a serum-free or low-serum medium. This step helps to reduce basal levels of signaling pathway activation.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a serum-free medium to the desired final concentrations. Prepare a vehicle control containing the same final concentration of DMSO.
-
Treatment: Remove the starvation medium from the cells and add the medium containing the desired concentration of this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 5, 15, 30, 60 minutes).
Protocol 2: Protein Extraction (Cell Lysis)
-
Aspiration: After treatment, place the culture plates on ice and aspirate the treatment medium.
-
Washing: Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold lysis buffer to each well or dish. A common lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitors.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors: Add protease inhibitor cocktail and phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride) to the lysis buffer immediately before use.
-
-
Scraping and Collection: Scrape the adherent cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protocol 3: Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer or plate reader.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
Protocol 4: Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the protein lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel (the percentage of acrylamide will depend on the molecular weight of the target protein).
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.
-
-
Blocking:
-
Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking solution overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Recommended Primary Antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-Akt (Ser473)
-
Total Akt
-
For RhoA activation, a pull-down assay is required before western blotting (see Protocol 5).
-
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) diluted in the blocking solution for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for total protein analysis):
-
To detect total protein levels on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer.
-
After stripping, wash the membrane thoroughly, re-block, and then incubate with the primary antibody for the total protein.
-
Protocol 5: RhoA Activation Assay (Rhotekin Pull-Down)
-
Bead Preparation: Prepare glutathione-agarose beads coupled to a GST-fusion protein containing the Rho-binding domain (RBD) of Rhotekin.
-
Lysate Incubation: Incubate an equal amount of protein lysate (typically 500 µg - 1 mg) from each sample with the Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to four times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins (active GTP-RhoA) by adding Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot: Analyze the eluted samples and an aliquot of the total lysate (input control) by western blotting using a primary antibody specific for RhoA.
Mandatory Visualization
Application Notes and Protocols for CYM50260 in Chemotaxis Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CYM50260, a potent and selective sphingosine-1-phosphate receptor 4 (S1PR4) agonist, in chemotaxis experiments. This document outlines the underlying signaling pathways, detailed experimental protocols, and representative data for studying the directed migration of immune cells.
Introduction to this compound and S1PR4 in Chemotaxis
This compound is a valuable pharmacological tool for investigating the role of S1PR4 in various physiological and pathological processes, particularly in the immune system. S1PR4, a G protein-coupled receptor (GPCR), is predominantly expressed in hematopoietic and lymphoid tissues.[1][2] Its activation by the natural ligand, sphingosine-1-phosphate (S1P), or a selective agonist like this compound, has been shown to influence immune cell trafficking, including the migration of T lymphocytes, dendritic cells, and neutrophils.[1][2]
The chemotactic response to S1PR4 activation is crucial for processes such as immune surveillance, inflammation, and lymphocyte homing.[2] Understanding the mechanisms by which this compound modulates cell migration can provide valuable insights for the development of novel therapeutics targeting autoimmune diseases, cancer, and other inflammatory conditions.
S1PR4 Signaling Pathway in Chemotaxis
Activation of S1PR4 by this compound initiates a signaling cascade that leads to the cytoskeletal rearrangements necessary for directed cell movement. S1PR4 couples to the Gαi and Gα12/13 families of heterotrimeric G proteins.[1]
-
Gαi Pathway: The activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. More importantly for chemotaxis, the βγ subunits released from Gαi can activate phosphoinositide 3-kinase (PI3K). PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits downstream effectors like RacGEFs (guanine nucleotide exchange factors for Rac). Activated Rac GTPase promotes actin polymerization at the leading edge of the cell, driving lamellipodia formation and forward movement.
-
Gα12/13 Pathway: The Gα12/13 pathway activates RhoGEFs, leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which promotes actomyosin contractility at the cell rear, facilitating detachment and cell body translocation.
The coordinated activation of both Rac and Rho pathways is essential for efficient and directed cell migration.
Figure 1: S1PR4 signaling pathway in chemotaxis.
Quantitative Data Summary
The following tables summarize representative quantitative data from chemotaxis experiments. Table 1 provides the specifications of this compound. Table 2 presents illustrative data from a Transwell chemotaxis assay with Jurkat T cells, demonstrating a typical bell-shaped dose-response curve characteristic of chemoattractant-induced migration.
Table 1: this compound Specifications
| Parameter | Value | Reference |
| Target | Sphingosine-1-Phosphate Receptor 4 (S1PR4) | [3] |
| Agonist EC50 | ~45 nM | [3] |
| Molecular Weight | 352.4 g/mol | N/A |
| Formulation | Typically dissolved in DMSO | N/A |
Table 2: Illustrative Chemotactic Response of Jurkat T Cells to this compound (Transwell Assay)
| This compound Concentration (nM) | Migrated Cells (as % of total) | Chemotactic Index |
| 0 (Vehicle Control) | 5 ± 1.2 | 1.0 |
| 1 | 12 ± 2.5 | 2.4 |
| 10 | 25 ± 3.8 | 5.0 |
| 50 | 45 ± 5.1 | 9.0 |
| 100 | 38 ± 4.5 | 7.6 |
| 500 | 15 ± 2.9 | 3.0 |
| 1000 | 8 ± 1.9 | 1.6 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes to demonstrate a typical chemotactic response. The optimal concentration and magnitude of migration may vary depending on the cell type and experimental conditions. The Chemotactic Index is calculated as the fold increase in migration over the vehicle control.
Experimental Protocols
Protocol 1: Transwell (Boyden Chamber) Chemotaxis Assay
This protocol describes a standard method for quantifying the chemotactic response of suspension cells, such as Jurkat T cells or primary lymphocytes, to this compound.
Materials:
-
This compound
-
Jurkat T cells (or other immune cells of interest)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
24-well Transwell plates with 5 µm pore size inserts
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Flow cytometer or plate reader for quantification
Procedure:
-
Cell Preparation:
-
Culture Jurkat T cells in RPMI 1640 supplemented with 10% FBS.
-
Prior to the assay, starve the cells by incubating them in serum-free RPMI 1640 or RPMI 1640 with 0.5% BSA for 2-4 hours at 37°C.
-
Harvest the cells by centrifugation and resuspend them in chemotaxis buffer (RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Chemoattractant Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in chemotaxis buffer to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dilution).
-
-
Assay Setup:
-
Add 600 µL of the prepared this compound dilutions or vehicle control to the lower wells of the 24-well plate.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension (100,000 cells) to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using one of the following methods:
-
Flow Cytometry: Add a known number of counting beads to each sample and acquire the events on a flow cytometer. The absolute number of migrated cells can be calculated based on the ratio of cells to beads.
-
Hemocytometer: Centrifuge the cell suspension from the lower chamber, resuspend in a smaller known volume, and count using a hemocytometer.
-
Fluorescent Dye-based Assay: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before the assay. After incubation, measure the fluorescence in the lower well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition: (Number of migrated cells / Total number of cells added) x 100.
-
Calculate the Chemotactic Index: (Number of cells migrating towards this compound / Number of cells migrating towards vehicle control).
-
Plot the percentage of migrated cells or the chemotactic index against the concentration of this compound to generate a dose-response curve.
References
- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1PR4 deficiency results in reduced germinal center formation but only marginally affects antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM50260 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50260 is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4-R), with an EC50 of 45 nM.[1][2] It displays no significant activity at other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5) at concentrations up to 25 μM.[1] This selectivity makes this compound a valuable tool for investigating the specific roles of S1P4 in various physiological and pathological processes. S1P4 is primarily expressed in lymphoid and hematopoietic tissues and is implicated in immune cell trafficking and function.[3] Proper preparation of a this compound stock solution is the critical first step for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for this compound.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and its solubility in DMSO.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 350.6 g/mol | [1] |
| Formula | C₁₄H₁₁Cl₃FNO₂ | [1] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 1355026-60-6 | [1] |
Table 2: Solubility of this compound in DMSO
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 35.06 | 100 | [1] |
Signaling Pathway
This compound, as a selective S1P4 receptor agonist, activates downstream signaling cascades upon binding to the S1P4 receptor, a G protein-coupled receptor (GPCR). The S1P4 receptor is known to couple to Gαi and Gαo proteins, leading to the activation of downstream effectors such as the ERK MAPK and PLC pathways.[4][5][6]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/ACS grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial experiments. Adjustments can be made based on specific experimental needs and the solubility limits provided in Table 2.
-
Preparation and Safety Precautions:
-
Work in a clean, designated area, such as a laminar flow hood or a clean workbench.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses. DMSO can facilitate the absorption of substances through the skin.
-
Ensure all equipment is clean, dry, and sterile if the stock solution will be used in cell culture.
-
-
Calculating the Required Mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 350.6 g/mol * 1000 mg/g = 3.506 mg
-
-
Carefully weigh out 3.506 mg of this compound powder using a calibrated analytical balance. For small quantities, it is often more accurate to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly, or to dissolve the entire contents of the vial and calculate the resulting concentration.
-
-
Dissolution of this compound in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO (in this case, 1 mL for 3.506 mg) to the tube.
-
Close the tube tightly and vortex the solution for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Storage of the Stock Solution:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
-
Clearly label the vials with the compound name, concentration, solvent, and date of preparation.
-
Experimental Workflow: Using this compound Stock Solution in Cell-Based Assays
The following diagram illustrates a typical workflow for using the prepared this compound stock solution in a cell-based experiment. A key consideration is the final concentration of DMSO in the cell culture medium, which should generally be kept below 0.5% to avoid cytotoxicity.[7] For example, a 1:1000 dilution of a DMSO stock solution results in a final DMSO concentration of 0.1%.[3]
Conclusion
The preparation of a this compound stock solution in DMSO is a straightforward but critical procedure for ensuring the reliability of experimental outcomes. By following the detailed protocol and adhering to the safety and storage guidelines outlined in these application notes, researchers can confidently utilize this potent and selective S1P4 receptor agonist in their studies. Always refer to the specific product datasheet for any batch-specific information.
References
- 1. CYM 50260 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endothelial Sphingosine-1-Phosphate Receptor 4 Regulates Blood-Brain Barrier Permeability and Promotes a Homeostatic Endothelial Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) [pubmed.ncbi.nlm.nih.gov]
- 6. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Studying Rho Activation Pathways via S1P Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho family of small GTPases, particularly RhoA, are critical regulators of numerous cellular processes, including cytoskeletal dynamics, cell migration, and proliferation.[1] The activation state of RhoA is tightly controlled, cycling between an inactive GDP-bound form and an active GTP-bound form.[2] Dysregulation of RhoA signaling is implicated in various pathologies, making its activation pathways a key area of research.
Sphingosine-1-phosphate (S1P), a bioactive lipid, signals through a family of five G protein-coupled receptors (GPCRs), S1PR1-5, to influence these pathways.[3][4] While the user's query mentioned CYM50260, it is important to clarify that this compound is a selective agonist for the S1P4 receptor, which is not primarily linked to RhoA activation.[5] Instead, scientific literature consistently demonstrates that the S1P3 receptor subtype is selectively coupled to Gα12/13 proteins, leading to the activation of RhoA.[3][6][7]
Therefore, these application notes will focus on the appropriate tools and methods for studying S1P-mediated RhoA activation by targeting the S1P3 receptor. We will introduce CYM-5541 , a selective S1P3 receptor agonist, as a suitable pharmacological tool for these studies.[8][9]
Pharmacological Tools for S1P3-Mediated RhoA Activation
The selection of a specific pharmacological tool is critical for dissecting the role of individual S1P receptor subtypes in RhoA signaling. CYM-5541 is a potent and selective allosteric agonist for the S1P3 receptor, making it an excellent choice for activating the RhoA pathway through this specific receptor.[8][10][11]
Table 1: Selectivity Profile of S1P Receptor Agonists
| Compound | Target Receptor | EC50 | Notes |
| CYM-5541 | S1P3 | 72-132 nM [1][8] | Selective allosteric agonist.[8][11] No significant activity at S1P1, S1P2, S1P4, and S1P5 at concentrations up to 10 µM.[11] |
| This compound | S1P4 | 45 nM | Selective agonist for S1P4, not coupled to RhoA activation. |
| S1P | S1PR1-5 | High Affinity | Endogenous non-selective agonist. |
S1P3-Mediated RhoA Signaling Pathway
Activation of the S1P3 receptor by an agonist like CYM-5541 initiates a downstream signaling cascade that results in the activation of RhoA. This pathway is primarily mediated by the Gα12/13 family of G proteins.[3][12]
-
Ligand Binding: The S1P3 agonist (e.g., CYM-5541) binds to and activates the S1P3 receptor.[8]
-
G Protein Coupling: The activated S1P3 receptor couples with heterotrimeric G proteins of the Gα12/13 family.[3]
-
GEF Activation: The activated Gα12/13 subunit stimulates Rho guanine nucleotide exchange factors (RhoGEFs).[13]
-
RhoA Activation: RhoGEFs catalyze the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.[13]
-
Downstream Effectors: Active RhoA-GTP then binds to and activates downstream effectors, such as Rho-associated kinase (ROCK), leading to various cellular responses including stress fiber formation.[7]
Experimental Protocols
Protocol 1: Cell Culture and Stimulation with CYM-5541
This protocol outlines the general procedure for treating cultured cells with CYM-5541 to induce S1P3-mediated RhoA activation.
Materials:
-
Cell line expressing S1P3 (e.g., HEK293, endothelial cells, or cardiomyocytes)
-
Complete cell culture medium
-
Serum-free medium
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of RhoA activation.
-
Preparation of CYM-5541: Prepare a stock solution of CYM-5541 (e.g., 10 mM) in DMSO. Further dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM).
-
Cell Stimulation: Add the diluted CYM-5541 to the cells and incubate for the desired time points (e.g., 5, 15, 30 minutes). A time-course experiment is recommended to determine the peak of RhoA activation.
-
Lysis: Following stimulation, immediately place the culture plates on ice and proceed to cell lysis as described in the RhoA activation assay protocols below.
Protocol 2: Rhotekin Pull-Down Assay for Active RhoA
This method utilizes the Rho-binding domain (RBD) of the Rhotekin effector protein, which specifically binds to the active (GTP-bound) form of RhoA.[14][15]
Materials:
-
RhoA Activation Assay Kit (e.g., Cell Biolabs, Merck Millipore, Abcam)[2][14][16]
-
Rhotekin-RBD agarose beads
-
Lysis/Wash Buffer
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Protease and phosphatase inhibitors
-
Anti-RhoA antibody
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: After stimulation, wash cells once with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay). Equalize the protein concentration for all samples.
-
Controls (Optional but Recommended): For positive and negative controls, take an aliquot of untreated lysate and incubate with GTPγS (to activate all RhoA) or GDP (to inactivate all RhoA), respectively, according to the kit manufacturer's instructions.[16]
-
Pull-Down: Add Rhotekin-RBD agarose beads to each lysate. Incubate for 1 hour at 4°C with gentle agitation.[14]
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specific binding proteins.[16]
-
Elution: After the final wash, resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-RhoA antibody to detect the amount of active, pulled-down RhoA. Also, run a Western blot on the total cell lysates to determine the total RhoA levels in each sample.
Protocol 3: G-LISA® Activation Assay (ELISA-based)
The G-LISA® is a 96-well plate-based assay that provides a more quantitative and higher-throughput alternative to the traditional pull-down assay.[17][18]
Materials:
-
RhoA G-LISA® Activation Assay Kit (e.g., Cytoskeleton, Inc.)[18]
-
Lysis buffer
-
Binding buffer
-
Wash buffer
-
Antigen presenting buffer
-
Primary anti-RhoA antibody
-
Secondary HRP-conjugated antibody
-
HRP detection reagent and stop buffer
-
Microplate spectrophotometer
Procedure:
-
Cell Lysis and Quantification: Lyse and quantify protein from stimulated cells as described in the pull-down assay protocol.
-
Assay Plate Preparation: Add ice-cold water to the wells of the Rho-GTP affinity plate to dissolve the protective coating. Remove the water immediately before adding lysates.[17]
-
Lysate Incubation: Add equalized protein lysates to the wells of the G-LISA® plate. The plate is coated with the Rhotekin-RBD, which will capture active RhoA.[18]
-
Incubation: Incubate the plate at 4°C for 30 minutes with orbital shaking.[17]
-
Washing: Wash the wells multiple times with wash buffer to remove unbound proteins.
-
Antibody Incubation: Add the primary anti-RhoA antibody and incubate at room temperature. Following another wash step, add the secondary HRP-conjugated antibody and incubate.[17]
-
Detection: Add HRP detection reagent and incubate to allow for color development. Stop the reaction with stop buffer.[18]
-
Measurement: Read the absorbance at 490 nm using a microplate spectrophotometer. The signal intensity is directly proportional to the amount of active RhoA in the sample.[17][18]
Experimental Workflow and Data Presentation
Table 2: Example Quantitative Data of S1P3-Mediated RhoA Activation
This table presents hypothetical data based on published findings where S1P3 activation leads to an increase in active RhoA.[3][6]
| Treatment | Concentration | Time (min) | Fold Change in Active RhoA (vs. Control) |
| Vehicle (Control) | - | 15 | 1.0 |
| CYM-5541 | 100 nM | 15 | 1.8 |
| CYM-5541 | 1 µM | 5 | 2.1 |
| CYM-5541 | 1 µM | 15 | 2.5 |
| CYM-5541 | 1 µM | 30 | 1.9 |
| S1P (non-selective) | 1 µM | 15 | 2.6 |
Data are representative and should be determined empirically for each cell system.
Conclusion
The study of S1P-mediated RhoA activation requires careful selection of pharmacological tools that target the correct S1P receptor subtype. While this compound is a valuable tool for studying S1P4 signaling, it is not appropriate for investigating RhoA activation. Instead, the selective S1P3 agonist CYM-5541 provides a precise means to stimulate the S1P3-Gα12/13-RhoA pathway. The detailed protocols for cell stimulation and RhoA activation assays provided herein offer a robust framework for researchers to explore the intricacies of this important signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abcam.com [abcam.com]
- 3. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective coupling of the S1P3 receptor subtype to S1P-mediated RhoA activation and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-Phosphate Receptor 3 Induces Endothelial Barrier Loss via ADAM10-Mediated Vascular Endothelial-Cadherin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. CYM 5541 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 12. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. m.youtube.com [m.youtube.com]
- 18. sc.edu [sc.edu]
Application Notes and Protocols: ERK Phosphorylation Assay with CYM50260 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. The phosphorylation of ERK at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) is a critical event that signifies its activation. Consequently, monitoring ERK phosphorylation is a widely used readout for assessing the activity of upstream signaling pathways and the efficacy of therapeutic compounds that target these pathways.
CYM50260 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). The S1P receptors are a class of G protein-coupled receptors (GPCRs) that are involved in diverse physiological processes. Activation of the S1P4 receptor, which primarily couples to Gαi and Gα12/13 proteins, can initiate downstream signaling cascades, including the activation of the ERK/MAPK pathway. Therefore, an ERK phosphorylation assay serves as a robust method to quantify the biological activity of this compound and to characterize its downstream signaling effects in relevant cell types.
These application notes provide detailed protocols for assessing this compound-induced ERK phosphorylation using two common laboratory techniques: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway
The binding of this compound to the S1P4 receptor initiates a signaling cascade that culminates in the phosphorylation and activation of ERK. A simplified representation of this pathway is depicted below.
Application Notes and Protocols: Measuring PLC Activation Downstream of S1P4 with CYM50260
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 4 (S1P4) is a G protein-coupled receptor (GPCR) predominantly expressed in the hematopoietic and lymphoid systems. It plays a crucial role in immune cell trafficking, differentiation, and cytokine release. S1P4 couples primarily to Gαi/o proteins, and its activation leads to the stimulation of downstream signaling pathways, including the Phospholipase C (PLC) pathway.[1][2] The activation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
CYM50260 is a potent and selective synthetic agonist for the S1P4 receptor, with a reported half-maximal effective concentration (EC50) of approximately 45 nM in β-arrestin recruitment assays.[3][4][5] Its selectivity makes it a valuable tool for studying the specific functions of S1P4. These application notes provide detailed protocols for measuring the activation of PLC downstream of S1P4 stimulation by this compound, focusing on two widely used methods: the Inositol Monophosphate (IP1) Accumulation Assay and the Intracellular Calcium Mobilization Assay.
Data Presentation
While specific dose-response data for this compound-induced PLC activation is not extensively available in public literature, the following table summarizes the known potency of this compound and provides an expected potency range for PLC activation based on data from other S1P4 agonists.
| Compound | Assay Type | Receptor | Cell Type | EC50 (nM) | Reference |
| This compound | β-arrestin recruitment | S1P4 | U2OS | 45 | [3][4][5] |
| S1P4 Agonist | Calcium Mobilization | S1P4 | CHO | 10 | [6] |
| S1P | GTPγS Binding | S1P4 | Ba/F3 | 41 | [7] |
Note: The EC50 values can vary depending on the cell line, receptor expression levels, and specific assay conditions.
Signaling Pathway
The activation of PLC by S1P4 follows a canonical GPCR signaling cascade initiated by the binding of an agonist like this compound.
Experimental Protocols
Two primary methods are recommended for measuring PLC activation downstream of S1P4 upon stimulation with this compound.
IP1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. Commercial kits, such as the HTRF® IP-One assay, provide a robust and high-throughput method for quantifying IP1 levels.
Materials:
-
Cells stably or transiently expressing human S1P4 (e.g., CHO-K1, HEK293, or HTC4 cells, which have low endogenous S1P receptor expression).[8]
-
Cell culture medium and supplements.
-
White, solid-bottom 384-well microplates.
-
This compound (Tocris, MedChemExpress, or equivalent).
-
IP-One HTRF assay kit (e.g., from Cisbio).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend S1P4-expressing cells in an appropriate culture medium.
-
Seed the cells into a 384-well plate at a density of 10,000-20,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay stimulation buffer provided with the IP-One kit to achieve the desired final concentrations (e.g., from 1 pM to 10 µM).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound solutions to the respective wells.
-
Include wells with vehicle (DMSO) as a negative control and a saturating concentration of a known S1P4 agonist as a positive control.
-
Incubate the plate at 37°C for 30 to 60 minutes.
-
-
IP1 Detection:
-
Following the manufacturer's instructions for the IP-One kit, add the IP1-d2 conjugate and the anti-IP1-cryptate antibody to the wells. These reagents are typically added in a lysis buffer.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular Ca2+ concentration following the IP3-mediated release from the endoplasmic reticulum. This is typically achieved using fluorescent Ca2+ indicators.
Materials:
-
S1P4-expressing cells (e.g., CHO-K1, HEK293, HTC4).[8]
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Seeding:
-
Seed S1P4-expressing cells into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Gently wash the cells with HBSS to remove excess extracellular dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS at a concentration that is 4-5 times the final desired concentration.
-
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Program the instrument to measure baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument's liquid handler should then inject the this compound dilutions into the wells.
-
Continue to measure the fluorescence intensity every 1-2 seconds for 1-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Conclusion
The protocols described provide robust and reliable methods for quantifying the activation of the PLC signaling pathway downstream of the S1P4 receptor by the selective agonist this compound. The choice between the IP1 accumulation and intracellular calcium mobilization assays will depend on the available equipment and the specific experimental goals. The IP1 assay offers a more stable and endpoint-based measurement, making it highly suitable for high-throughput screening, while the calcium mobilization assay provides real-time kinetic data of a more transient signaling event. Both methods are valuable tools for characterizing the pharmacological properties of S1P4 agonists and for investigating the role of S1P4 in various physiological and pathological processes.
References
- 1. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CYM 50260 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 6. Table 1, Published S1P4 receptor agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM50260 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50260 is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1] S1P receptors are a class of G protein-coupled receptors (GPCRs) that regulate a variety of fundamental biological processes, making them attractive targets for drug discovery.[2][3][4][5] this compound's selectivity for S1P4 over other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5) makes it a valuable tool for elucidating the specific roles of S1P4 in physiological and pathological processes.[1] High-throughput screening (HTS) assays are essential for identifying and characterizing novel modulators of S1P4. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS assays for the discovery of novel S1P4 agonists.
Data Presentation
This compound exhibits high potency and selectivity for the S1P4 receptor. The following table summarizes its key quantitative data.
| Compound | Target Receptor | Agonist Activity (EC50) | Selectivity | Reference |
| This compound | S1P4 | 45 nM | No activity against S1P1, S1P2, S1P3, and S1P5 | [1] |
S1P4 Signaling Pathway
Upon activation by an agonist such as this compound, the S1P4 receptor, which is coupled to Gαi and Gαo G proteins, initiates downstream signaling cascades.[2][3][4][5] A key event following agonist-induced receptor activation is the recruitment of β-arrestin. This interaction is a hallmark of GPCR activation and can be exploited for HTS assays. The recruitment of β-arrestin internalizes the receptor and can lead to the activation of other signaling pathways, such as the ERK/MAPK pathway.[2][3][4][5]
High-Throughput Screening Assay for S1P4 Agonists
A common and effective HTS assay for identifying S1P4 agonists is the Tango™ GPCR assay.[3][4][5][6] This is a cell-based assay that measures the recruitment of β-arrestin to the activated S1P4 receptor. The assay utilizes a U2OS cell line stably expressing the human S1P4 receptor fused to a transcription factor, and a β-arrestin-protease fusion protein. Agonist binding to the S1P4 receptor leads to the recruitment of the β-arrestin-protease, which then cleaves the transcription factor from the receptor. The liberated transcription factor translocates to the nucleus and activates the expression of a β-lactamase reporter gene. The β-lactamase activity is then detected using a FRET-based substrate.
Experimental Workflow: Tango™ Assay
The following diagram illustrates the key steps in the Tango™ HTS assay workflow for the identification of S1P4 agonists.
Experimental Protocols
Materials and Reagents
-
Cell Line: Tango™ S1P4-BLA U2OS cells
-
Assay Medium: As recommended by the cell line provider (e.g., Freestyle™ Expression Medium)
-
Test Compounds: Library of small molecules dissolved in DMSO
-
Positive Control: this compound
-
Assay Plates: 384-well, black, clear-bottom microplates
-
β-lactamase Substrate: FRET-based substrate (e.g., LiveBLAzer™-FRET B/G Substrate)
-
Plate Reader: Fluorescence plate reader with FRET capabilities
Protocol for S1P4 Agonist HTS Assay
This protocol is adapted from established HTS procedures for S1P4 agonists.[3][5]
-
Cell Plating:
-
Culture Tango™ S1P4-BLA U2OS cells according to the supplier's instructions.
-
On the day before the assay, harvest and resuspend the cells in assay medium to a final concentration of 250,000 cells/mL.[5]
-
Dispense 40 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in DMSO to be used as a positive control for generating a dose-response curve. A typical starting concentration is 10 mM.
-
Prepare test compounds from a chemical library at a desired screening concentration (e.g., 10 µM) in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 40 nL) of the compound solutions and controls to the assay plates containing the cells.
-
-
Incubation:
-
After compound addition, incubate the assay plates for 5 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Substrate Addition and Detection:
-
Prepare the β-lactamase FRET substrate solution according to the manufacturer's instructions.
-
Add 8 µL of the substrate solution to each well of the assay plates.
-
Incubate the plates at room temperature in the dark for 2 hours.
-
-
Data Acquisition:
-
Read the plates on a fluorescence plate reader. Excite at 409 nm and measure the emission at both 460 nm (blue, cleaved substrate) and 530 nm (green, intact substrate).
-
-
Data Analysis:
-
Calculate the ratio of blue to green fluorescence for each well.
-
Normalize the data using negative controls (DMSO vehicle) and positive controls (a saturating concentration of this compound).
-
For primary screening, identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations above the mean of the negative controls).
-
For hit confirmation and characterization, generate dose-response curves and calculate the EC50 values.
-
Assess the quality of the assay by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Conclusion
This compound is an indispensable tool for the study of S1P4 receptor biology and for the discovery of novel S1P4 modulators. The provided application notes and protocols describe a robust HTS assay for the identification of S1P4 agonists, using this compound as a reference compound. This detailed methodology, including the visual representation of the signaling pathway and experimental workflow, will aid researchers in successfully implementing and interpreting HTS campaigns targeting the S1P4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
Troubleshooting & Optimization
CYM50260 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges with CYM50260 in aqueous buffers. The following information is designed to offer solutions to common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1][2][3] It displays high selectivity for S1P4 over other S1P receptor subtypes (S1P1-3 and S1P5).[2] The S1P receptors are a class of G protein-coupled receptors that are involved in numerous physiological processes, including immune cell trafficking.[4][5] this compound's mechanism of action involves binding to and activating the S1P4 receptor, which is coupled to Gαi and Gαo G proteins, leading to the activation of downstream signaling pathways like the ERK MAPK and PLC pathways.[6]
Q2: What are the known solubility properties of this compound?
This compound is sparingly soluble in aqueous solutions. The primary solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[2] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental buffer.
Q3: I observed a precipitate after diluting my this compound DMSO stock into my aqueous buffer. What is happening?
This is a common issue when working with hydrophobic compounds. The precipitate is likely the this compound crashing out of solution as the solvent environment changes from the highly solubilizing DMSO to the aqueous buffer. This phenomenon is known as precipitation and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to resolving precipitation issues with this compound.
Initial Assessment of the Problem
The first step is to identify where in your experimental workflow the precipitation is occurring. This will help pinpoint the cause and the most effective solution.
Caption: Initial assessment of precipitation timing.
Scenario 1: Immediate Precipitation Upon Dilution
If you observe a precipitate immediately after diluting your this compound DMSO stock into an aqueous buffer, it is a clear indication that the solubility limit has been exceeded.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the DMSO Percentage: A slightly higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful of the DMSO tolerance of your specific cell line or assay, as high concentrations can be toxic. It is recommended to keep the final DMSO concentration below 0.5%.
-
Use a Carrier Protein: The addition of a carrier protein, such as bovine serum albumin (BSA), to the aqueous buffer can help to solubilize hydrophobic compounds. A final concentration of 0.1% BSA is often effective.
-
Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and improve dissolution.
Caption: Troubleshooting immediate precipitation.
Scenario 2: Delayed Precipitation
If precipitation occurs after the solution has been sitting for some time, this could be due to compound instability or slow aggregation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in aqueous buffer immediately before use.
-
Maintain Temperature: Ensure the temperature of your solution is consistent. Some compounds are less soluble at lower temperatures.
-
pH of the Buffer: Verify the pH of your aqueous buffer. The solubility of some compounds can be pH-dependent.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | 2-Chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-(fluoromethyl)pyridine | [2] |
| Molecular Weight | 350.6 g/mol | [2] |
| Purity | ≥98% (HPLC) | [2] |
| EC50 (S1P4) | 45 nM | [1][2] |
| Solubility in DMSO | ≥ 100 mM (35.06 mg/mL) | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 0.3506 mg of this compound.
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Aqueous Buffer
This protocol provides a general method for diluting the DMSO stock solution into an aqueous buffer for cell-based assays.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture).
-
Perform serial dilutions of the 10 mM this compound stock solution in DMSO if very low final concentrations are required.
-
Add the this compound DMSO stock directly to the pre-warmed aqueous buffer while gently vortexing. Crucially, add the small volume of DMSO stock to the large volume of aqueous buffer, not the other way around.
-
Ensure the final DMSO concentration in the aqueous buffer is below the tolerance level for your experiment (typically <0.5%).
-
Use the freshly prepared solution immediately.
Caption: Experimental workflow for preparing this compound.
Signaling Pathway
This compound acts as an agonist at the S1P4 receptor, which is a G protein-coupled receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CYM 50260 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 5. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 6. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CYM50260 Concentration for Cell Viability Assays
Disclaimer: The information provided in this document is intended for research use only. It is essential to consult the relevant scientific literature and safety data sheets before handling any chemical compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of CYM50260 for cell viability experiments.
Understanding this compound's Mechanism of Action
Contrary to some initial classifications, this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4), with a reported EC50 of 45 nM.[1] It is crucial to note that studies have shown it displays no activity at other S1P receptor subtypes, including S1PR1, S1PR2, S1PR3, and S1PR5, at concentrations up to 25 μM.[1] Therefore, when designing experiments with this compound, it should be considered an S1P4 agonist, not an S1PR3 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: Based on its potent S1P4 agonist activity (EC50 = 45 nM), a good starting point for a dose-response experiment would be to use a logarithmic dilution series spanning a wide range. We recommend a starting range of 1 nM to 10 µM. This range will help determine the optimal concentration for eliciting a biological response in your specific cell line without inducing cytotoxicity.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure that the final DMSO concentration in your cell culture wells is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What type of cell viability assay is most suitable for use with this compound?
A3: Standard colorimetric or fluorometric cell viability assays are suitable. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures mitochondrial metabolic activity.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Similar to MTT but the formazan product is water-soluble.
-
Resazurin (AlamarBlue) assay: A fluorescent assay that measures metabolic activity.
-
ATP-based assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP as an indicator of cell viability.
The choice of assay may depend on your specific cell type and experimental setup. It is always recommended to perform a pilot experiment to determine the most robust assay for your conditions.
Q4: What are the potential effects of S1P4 activation on cell viability?
A4: The role of S1P4 in cell viability can be cell-type dependent. S1P4 is primarily expressed in hematopoietic and lymphoid tissues.[2] Activation of S1P4 has been linked to various cellular processes, including cell proliferation, migration, and cytokine secretion.[2] Therefore, depending on the cell line, activation of S1P4 by this compound could lead to either an increase or a decrease in cell viability.
Troubleshooting Guide
This section addresses common issues that may be encountered during the optimization of this compound concentration for cell viability assays.
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect on cell viability across a wide concentration range. | 1. Cell line does not express S1P4 receptor. 2. Incorrect concentration of this compound. 3. Assay incubation time is too short. | 1. Confirm S1P4 expression: Use RT-PCR or Western blot to verify the presence of S1P4 in your cell line.2. Verify dilutions: Double-check all calculations and dilutions of the this compound stock solution.3. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment. |
| High background or inconsistent results in the cell viability assay. | 1. Compound precipitation. 2. Interference with the assay chemistry. 3. Uneven cell seeding. | 1. Check for precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, prepare fresh dilutions and ensure proper mixing.2. Run a cell-free control: To test for direct chemical interference, add this compound to wells containing only cell culture medium and the viability assay reagent. A change in signal in the absence of cells indicates interference.3. Ensure a single-cell suspension: Properly resuspend cells before seeding to ensure a uniform cell number in each well. |
| Unexpected decrease in cell viability at all tested concentrations. | 1. Cytotoxicity of this compound at high concentrations. 2. Solvent (DMSO) toxicity. | 1. Expand the lower concentration range: Test concentrations below your initial starting point to identify a non-toxic range.2. Run a vehicle control: Include a control group treated with the same final concentration of DMSO used in your highest this compound concentration to assess solvent toxicity. |
Data Presentation
Table 1: Recommended Concentration Range for this compound Dose-Response Experiment
| Concentration (nM) |
| 1 |
| 10 |
| 50 |
| 100 |
| 500 |
| 1000 |
| 5000 |
| 10000 |
This is a suggested starting range and should be adapted based on preliminary results.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| No Effect | Low/No S1P4 Expression | Verify S1P4 expression (RT-PCR, Western Blot) |
| Incorrect Concentration | Double-check calculations and dilutions | |
| Insufficient Incubation | Perform a time-course experiment (24, 48, 72h) | |
| Inconsistent Results | Compound Precipitation | Visual inspection, prepare fresh dilutions |
| Assay Interference | Run cell-free controls | |
| Uneven Cell Seeding | Ensure single-cell suspension before plating | |
| High Cytotoxicity | Compound Toxicity | Test lower concentrations |
| Solvent Toxicity | Run vehicle (DMSO) controls |
Experimental Protocols
Detailed Methodology for a Standard MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Visualizations
Caption: S1P4 signaling pathway activated by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Potential off-target effects of CYM50260 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of CYM50260, a potent S1P4 receptor agonist, particularly when used at high concentrations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4).[1][2] Its mechanism of action involves binding to and activating S1P4, a G protein-coupled receptor (GPCR), which can lead to the modulation of various cellular processes, including cell migration and immune responses.
Q2: How selective is this compound for its primary target, S1P4?
A2: this compound is reported to be exquisitely selective for S1P4. Studies have shown that it has an EC50 of 45 nM for S1P4 and displays no significant activity at other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5) at concentrations up to 25 µM.[1]
Q3: What is considered a "high concentration" for this compound, and why is it a concern?
A3: A "high concentration" for this compound in vitro would generally be considered any concentration significantly exceeding its EC50 of 45 nM, and particularly concentrations approaching or exceeding the 25 µM threshold where its selectivity has been tested.[1] Using excessively high concentrations of any small molecule, including selective agonists like this compound, increases the risk of off-target binding. This can lead to unintended biological effects, confounding experimental results and potentially causing cellular toxicity.
Q4: Have any specific off-target effects of this compound at high concentrations been documented?
A4: Currently, there is a lack of published data specifically documenting the off-target effects of this compound at high concentrations. Its high selectivity up to 25 µM suggests a favorable off-target profile within this range.[1] However, the absence of evidence is not evidence of absence, and caution should be exercised when using concentrations above this validated range.
Q5: What are some general strategies to minimize the risk of off-target effects with this compound?
A5: To minimize the risk of off-target effects, it is crucial to:
-
Perform a dose-response curve: Determine the lowest effective concentration of this compound that elicits the desired biological response in your specific experimental system.
-
Use appropriate controls: Include negative controls (vehicle only) and potentially positive controls for suspected off-target pathways.
-
Validate findings with orthogonal approaches: Confirm key results using alternative methods, such as genetic knockdown (siRNA or CRISPR) of the intended target (S1P4). If the phenotype persists after target knockdown, it is likely due to an off-target effect.
Troubleshooting Guide
This guide will help you troubleshoot unexpected experimental outcomes that may be related to off-target effects of this compound at high concentrations.
Q1: I am using a high concentration of this compound and observing a phenotype that is inconsistent with known S1P4 signaling. What could be the cause?
A1: At high concentrations, this compound may lose its selectivity and interact with other S1P receptor subtypes or unrelated proteins. The unexpected phenotype could be a result of activating one or more of these off-targets. For example:
-
Activation of S1P1: Could lead to changes in vascular permeability and lymphocyte trafficking.
-
Activation of S1P2: May result in the inhibition of cell migration and effects on vascular tone.
-
Activation of S1P3: Could influence heart rate, vascular tone, and pro-inflammatory responses.
-
Activation of S1P5: May affect natural killer cell trafficking and central nervous system processes.
It is recommended to perform experiments to validate the engagement of S1P4 and rule out the involvement of other S1P receptors.
Q2: My cells are showing signs of toxicity (e.g., apoptosis, reduced viability) when treated with high concentrations of this compound. Is this an expected on-target effect?
A2: While activation of S1P4 can influence cell fate, unexpected toxicity at high concentrations may be indicative of off-target effects. High concentrations of a compound can lead to non-specific interactions with various cellular components, disruption of membrane integrity, or engagement of pathways unrelated to S1P signaling. To investigate this, you should:
-
Determine the IC50 for cytotoxicity and compare it to the EC50 for S1P4 activation. A large window between efficacy and toxicity suggests the toxic effect may be off-target.
-
Test the effect of a selective S1P4 antagonist. If the antagonist rescues the cells from toxicity, the effect is likely on-target. If not, it is more likely an off-target effect.
Q3: I am conducting a cell migration assay and see an inhibition of migration at high concentrations of this compound, which is contrary to my hypothesis. What could be happening?
A3: While S1P signaling can be complex and context-dependent, a reversal of the expected phenotype at high concentrations is a classic sign of off-target activity. One possibility is the engagement of the S1P2 receptor, whose activation is often associated with the inhibition of cell migration. To test this, you could:
-
Use a specific S1P2 antagonist in conjunction with the high concentration of this compound to see if the inhibitory effect is reversed.
-
Perform your migration assay in a cell line that does not express S1P2.
Quantitative Data Summary
The following table summarizes the known potency and selectivity of this compound.
Table 1: Potency and Selectivity of this compound
| Target | Activity | EC50 / % Inhibition | Reference |
| S1P4 | Agonist | 45 nM | [1][2] |
| S1P1 | No significant activity | @ up to 25 µM | [1] |
| S1P2 | No significant activity | @ up to 25 µM | [1] |
| S1P3 | No significant activity | @ up to 25 µM | [1] |
| S1P5 | No significant activity | @ up to 25 µM | [1] |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the S1P4 receptor upon activation by this compound.
Experimental and Troubleshooting Workflows
References
CYM50260 stability in long-term cell culture
This technical support center provides essential guidance for researchers and drug development professionals on the stability of the S1P₁ receptor agonist, CYM50260, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a synthetic agonist for the Sphingosine-1-Phosphate receptor subtype 1 (S1P₁). S1P₁ receptors are G protein-coupled receptors that play a crucial role in various physiological processes, including lymphocyte trafficking, endothelial barrier function, and cellular migration.[1][2] Upon binding, this compound activates the S1P₁ receptor, initiating downstream signaling cascades, primarily through Gαi, which can influence cell migration and immune responses.[2] Synthetic agonists like this compound are often used in research to study these pathways and can lead to the internalization and desensitization of the S1P₁ receptor.[3][4]
Q2: How stable is this compound in long-term cell culture?
While specific public data on the long-term stability and half-life of this compound in cell culture media is limited, the stability of small molecules in such environments can be influenced by several factors. These include the composition of the culture medium, pH, temperature, presence of serum, and exposure to light.[5][6] For critical long-term experiments, it is advisable to empirically determine the stability of this compound under your specific experimental conditions.
Q3: What are the potential causes of this compound degradation or loss of activity in cell culture?
Several factors can contribute to the degradation or reduced efficacy of this compound over time:
-
pH and Temperature: Standard cell culture conditions (pH 7.2-7.4, 37°C) can promote the hydrolysis of susceptible chemical groups.[7]
-
Media Components: Components in the cell culture media, such as certain amino acids or reactive oxygen species, could potentially interact with and degrade the compound.[8][9]
-
Enzymatic Degradation: If using serum-containing media, esterases or other enzymes present in the serum may metabolize the compound.
-
Adsorption: Hydrophobic compounds can adsorb to plasticware, reducing the effective concentration in the media.
-
Precipitation: Poor solubility in aqueous media can lead to precipitation over time, especially after dilution from a concentrated stock.[10]
Q4: How often should I replace the media containing this compound in my long-term experiments?
Given the potential for degradation and the critical role of maintaining a stable concentration, it is recommended to replace the media with freshly prepared this compound every 24-48 hours. This frequency helps to ensure a consistent and effective concentration of the agonist throughout the experiment.
Q5: What are the signs of this compound degradation or instability in my experiment?
A decline in the expected biological response over time is a primary indicator of compound instability. For example, you might observe a diminishing effect on cell morphology, migration, or the expression of downstream target genes. Inconsistent results between experiments can also be a sign of compound instability.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or diminishing biological effect over time. | Degradation of this compound in the culture medium. | Increase the frequency of media changes (e.g., every 24 hours). Prepare fresh working solutions for each media change from a frozen DMSO stock. Consider performing a stability study under your experimental conditions (see Protocol 2).[7] |
| Precipitation observed after adding this compound to the media. | Poor aqueous solubility; exceeding the solubility limit. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid toxicity.[10] Pre-warm the media to 37°C before adding the compound. Add the stock solution to the media while vortexing to ensure rapid dispersion.[7] If precipitation persists, consider lowering the final concentration of this compound. |
| No observable biological effect. | Incorrect stock solution concentration. Inactive compound due to improper storage. | Prepare a fresh stock solution from the powdered compound. Store stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7] Verify the compound's activity with a short-term, acute functional assay before proceeding with long-term studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions for cell culture experiments to maximize solubility and stability.
-
Weighing the Compound: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Preparing the Stock Solution: Dissolve the this compound powder in sterile, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.
-
Storing the Stock Solution: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[7]
-
Preparing the Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration. It is crucial to perform at least a 1000-fold dilution to minimize the final DMSO concentration.[10] Mix immediately and thoroughly by vortexing or inverting the tube.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a method to empirically test the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Preparation: Prepare a working solution of this compound in your specific cell culture medium (with serum, if applicable) at the final concentration used in your experiments.
-
Incubation: Aliquot the working solution into multiple sterile tubes. Place the tubes in a 37°C, 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Sample Storage: Immediately freeze the collected sample at -80°C to halt any further degradation until analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound at each time point.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its degradation rate and half-life under your specific cell culture conditions.
Visual Guides
Caption: this compound activates the S1P₁ receptor, leading to downstream signaling.
Caption: Workflow for long-term cell culture experiments with this compound.
Caption: Troubleshooting flowchart for inconsistent results with this compound.
References
- 1. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate (S1P) displays sustained S1P1 receptor agonism and signaling through S1P lyase-dependent receptor recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optical Properties of Buffers and Cell Culture Media for Optofluidic and Sensing Applications | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting CYM50260 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the precipitation of CYM50260 in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). It exhibits an EC50 of 45 nM for S1P4 and shows no significant activity at other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5).[1] Its primary use in research is to investigate the role and signaling pathways of the S1P4 receptor.
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a frequent challenge. Several factors can contribute to this issue:
-
Exceeding Solubility Limits: The intended final concentration of this compound in your experiment may surpass its solubility limit in the specific cell culture medium being used.
-
"Solvent Shock": this compound is typically dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. Rapidly diluting this stock in an aqueous medium can cause the compound to crash out of solution.
-
Interactions with Media Components: Components within the cell culture medium, such as salts, amino acids, and proteins (especially in serum-containing media like those with Fetal Bovine Serum - FBS), can interact with this compound and reduce its solubility.
-
Temperature Fluctuations: Changes in temperature, for instance, moving the prepared media from room temperature to a 37°C incubator, can affect the solubility of the compound.
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state of this compound, which in turn can affect its solubility.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]
Q4: How can I prevent this compound from precipitating when preparing my working solution in cell culture media?
A4: To minimize the risk of precipitation, follow these best practices:
-
Use a Serial Dilution Approach: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step. For example, first, dilute the stock solution in a small volume of pre-warmed serum-free media, and then add this intermediate solution to the final volume of complete media.
-
Gentle Mixing: After adding this compound to the media, mix the solution by gentle swirling or inversion rather than vigorous vortexing, which can denature proteins in serum-containing media and potentially impact compound solubility.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity and solubility issues.
-
Prepare Freshly: It is always best to prepare the this compound-containing media immediately before use.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 350.6 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Maximum Stock Concentration in DMSO | 100 mM (35.06 mg/mL) | |
| Solubility in Aqueous Media (e.g., DMEM, RPMI) | Data not readily available. A solubility test is recommended. | |
| Powder Storage | -20°C | |
| Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6 months) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required mass: Based on the desired concentration (10 mM) and volume, calculate the mass of this compound needed. For 1 mL of a 10 mM solution, you would need 0.3506 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots and store them at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the empirical solubility limit of this compound in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C)
-
Light microscope
Methodology:
-
Prepare a dilution series: Create a series of dilutions of your 10 mM this compound stock solution in your pre-warmed cell culture medium. Example final concentrations to test could be 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. Ensure the final DMSO concentration is constant and low (e.g., ≤ 0.5%) across all dilutions. Include a vehicle control with only DMSO.
-
Incubate: Incubate the tubes or plate at 37°C for a duration relevant to your planned experiment (e.g., 2, 6, and 24 hours).
-
Observe for Precipitation: After each time point, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles). This can be done by eye against a light source and under a light microscope.
-
Identify the Limit: The highest concentration that remains clear without any visible precipitate is the approximate maximum soluble concentration of this compound in your specific medium under your experimental conditions.
Mandatory Visualizations
Signaling Pathway of S1P4 Receptor
Caption: S1P4 receptor signaling cascade initiated by this compound.
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
How to minimize DMSO toxicity when using CYM50260
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CYM50260, a potent and selective sphingosine-1-phosphate 4 (S1P4) receptor agonist. This guide focuses on minimizing DMSO toxicity and provides detailed troubleshooting, FAQs, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended final concentration of DMSO for in vitro experiments using this compound?
A1: To minimize toxicity, it is highly recommended to keep the final DMSO concentration in your cell culture medium at or below 0.1% (v/v).[1][2][3] While some robust, immortalized cell lines may tolerate up to 0.5% DMSO for short-term assays (24-72 hours), this should be determined empirically for your specific cell line.[1] Primary cells are generally more sensitive, and a final DMSO concentration above 0.1% should be avoided.[1]
Q2: My this compound is precipitating when I dilute the DMSO stock solution in my aqueous cell culture medium. What should I do?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Avoid adding your concentrated DMSO stock directly to the full volume of aqueous medium. Instead, perform serial dilutions in your cell culture medium.
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) cell culture medium can improve solubility.
-
Vigorous Mixing: When adding the DMSO stock to the aqueous medium, do so dropwise while gently vortexing or stirring the medium to ensure rapid and even dispersion.
-
Lower Stock Concentration: Preparing a more dilute stock solution in DMSO (e.g., 10 mM) can help prevent the compound from falling out of solution upon further dilution in an aqueous medium.
Q3: I am observing high levels of cytotoxicity in both my this compound-treated and vehicle control groups. What is the likely cause?
A3: This strongly suggests that the DMSO concentration is too high for your specific cell line. Cell sensitivity to DMSO varies significantly.[1]
-
Verify DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration is within the recommended range (ideally ≤ 0.1%).
-
Perform a Dose-Response Assay for DMSO: Determine the maximum tolerable DMSO concentration for your cells by performing a cell viability assay with a range of DMSO concentrations (e.g., 0.05% to 1.0%).
-
Reduce Exposure Time: If your experimental design allows, shorten the incubation period with the compound and vehicle. Some cell lines can tolerate higher DMSO concentrations for shorter periods.
Q4: What is a vehicle control and why is it essential for experiments with this compound?
A4: A vehicle control is a sample group treated with the same concentration of the solvent (in this case, DMSO) used to dissolve this compound, but without the compound itself. This control is crucial to distinguish the biological effects of this compound from those of the solvent. Any changes observed in the vehicle control group can be attributed to DMSO, allowing you to isolate the net effect of this compound.
Q5: How should I store my this compound stock solution in DMSO?
A5: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When stored at -20°C, it is recommended to use the solution within one month. For longer-term storage (up to six months), -80°C is preferable.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Agonist Activity | 1. This compound Degradation: Improper storage or handling. 2. Low Receptor Expression: The cell line used may not express sufficient levels of the S1P4 receptor. 3. Incorrect Assay Conditions: Suboptimal incubation time, temperature, or reagent concentrations. | 1. Aliquot and Store Properly: Prepare fresh dilutions from a properly stored stock solution. 2. Verify Receptor Expression: Confirm S1P4 receptor expression in your cell line using qPCR or Western blotting. 3. Optimize Assay Parameters: Perform a time-course and dose-response experiment to determine the optimal conditions. |
| High Background Signal in Assays | 1. DMSO Effects: The final DMSO concentration may be affecting baseline signaling pathways. 2. Serum Components: Components in the fetal bovine serum (FBS) may be activating the S1P4 receptor. 3. Cell Stress: High cell density or poor cell health can lead to non-specific signaling. | 1. Lower DMSO Concentration: Ensure the final DMSO concentration is as low as possible (≤ 0.1%). 2. Serum Starvation: Serum-starve the cells for a few hours or overnight before the experiment. 3. Optimize Cell Seeding Density: Plate cells at a density that avoids over-confluency. |
| Inconsistent Results Between Experiments | 1. Variable DMSO Concentration: Inconsistent final DMSO concentrations between experiments. 2. Cell Passage Number: Using cells at a high passage number can lead to phenotypic drift. 3. Reagent Variability: Inconsistent quality or preparation of reagents. | 1. Standardize Dilution Protocol: Use a consistent and precise method for preparing your working solutions. 2. Use Low Passage Cells: Maintain a consistent range of cell passage numbers for all experiments. 3. Prepare Fresh Reagents: Prepare fresh dilutions of this compound and other critical reagents for each experiment. |
Data Presentation: DMSO Toxicity
The following table summarizes generally accepted limits for final DMSO concentrations in cell culture. It is crucial to perform a dose-response assay to determine the optimal concentration for your specific cell line and experimental duration.
| Final DMSO Concentration (v/v) | General Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling.[1][2][3] | Highly Recommended for all long-term (>24h) experiments. |
| 0.1% - 0.5% | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h).[1] | Acceptable. Always run a vehicle control titration to confirm for your cell line. |
| 0.5% - 1.0% | May induce stress, affect proliferation, or cause cytotoxicity in some cell lines. Can also cause protein unfolding. | Use with Caution. Only if required for solubility and for short-term assays. |
| > 1.0% | Significant cytotoxicity is common. Can induce cell cycle arrest and other major cellular changes. | Not Recommended for most cell-based assays. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the proper method for preparing this compound solutions to minimize precipitation and ensure accurate concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile cell culture medium or buffer (e.g., PBS)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected vials.
-
Store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the highest concentration of your working solution does not exceed the tolerated level for your cells (ideally ≤ 0.1%).
-
Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
-
In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxicity of this compound and/or the DMSO vehicle on your cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
DMSO vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the corresponding DMSO vehicle control. Include a "medium-only" control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the "medium-only" control.
In Vivo Administration of this compound in a Mouse Model
This protocol provides a general guideline for the in vivo administration of this compound. The optimal dose and vehicle should be determined empirically for your specific animal model and experimental goals.
Materials:
-
This compound
-
Sterile DMSO
-
Sterile PEG300 (Polyethylene glycol 300)
-
Sterile Tween 80
-
Sterile Saline (0.9% NaCl)
-
Appropriate mouse strain for your model
Procedure:
-
Vehicle Preparation: A common vehicle for in vivo administration of hydrophobic compounds consists of DMSO, PEG300, Tween 80, and saline. A suggested starting ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final DMSO concentration should be kept as low as possible.
-
This compound Formulation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add the saline and mix to create a uniform suspension. Prepare this formulation fresh daily.
-
-
Administration:
-
Administer the this compound formulation or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage).
-
The dosing volume will depend on the administration route and mouse body weight (e.g., 10 mL/kg for oral gavage).
-
A starting dose for in vivo studies could be in the range of 1-10 mg/kg, but this needs to be optimized.
-
-
Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Mandatory Visualizations
This compound Signaling Pathway
This compound is a selective agonist for the S1P4 receptor, which is a G protein-coupled receptor (GPCR). Activation of S1P4 initiates downstream signaling cascades primarily through Gαi and Gα12/13 proteins, leading to the activation of Rho, which in turn influences cell shape and motility. Other potential downstream effectors include the ERK/MAPK and PLC pathways.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Inconsistent results with CYM50260 in functional assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CYM50260, a potent and selective S1P₄ receptor agonist, in functional assays. Inconsistent results in G protein-coupled receptor (GPCR) assays can arise from a variety of factors, and this guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P₄). It displays minimal to no activity at other S1P receptor subtypes (S1P₁, S1P₂, S1P₃, and S1P₅), making it a valuable tool for studying S1P₄-specific signaling pathways.
Q2: What is the expected potency (EC₅₀) of this compound?
A2: The reported half-maximal effective concentration (EC₅₀) for this compound at the S1P₄ receptor is approximately 45 nM. However, this value can vary depending on the specific functional assay, cell line, and experimental conditions used.
Q3: Which functional assays are commonly used to assess this compound activity?
A3: The activity of this compound is typically measured using assays that detect downstream events of GPCR activation. Common assays include:
-
β-Arrestin Recruitment Assays: These assays, such as the Tango™ or PathHunter® assays, measure the recruitment of β-arrestin to the activated S1P₄ receptor.
-
GTPγS Binding Assays: This functional assay measures the activation of G proteins upon agonist binding by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
-
Calcium Mobilization Assays: Since S1P₄ can couple to G proteins that trigger the release of intracellular calcium, assays that measure changes in intracellular calcium concentration using fluorescent dyes like Fluo-4 are also used.
Q4: Can I use this compound to study other S1P receptors?
A4: this compound is highly selective for S1P₄ and is generally considered inactive at other S1P receptor subtypes at concentrations typically used to study S1P₄. It is therefore not recommended for studying S1P₁, S1P₂, S1P₃, or S1P₅.
Troubleshooting Inconsistent Results
Variability in functional assay results is a common challenge in GPCR research. Below are guides to address specific issues you may encounter with this compound.
Issue 1: High Variability in EC₅₀ Values Between Experiments
Inconsistent potency measurements are a frequent problem. The following table can help you track your experimental results and compare them to expected values.
| Parameter | Expected Value | Experiment 1 | Experiment 2 | Experiment 3 |
| EC₅₀ (nM) | ~45 | e.g., 42 | e.g., 150 | e.g., 55 |
| Eₘₐₓ (% of Control) | >90% | e.g., 95% | e.g., 92% | e.g., 98% |
| Hill Slope | ~1.0 | e.g., 1.1 | e.g., 0.8 | e.g., 1.0 |
| R² of Curve Fit | >0.95 | e.g., 0.99 | e.g., 0.96 | e.g., 0.98 |
If you observe significant deviations, consider the following potential causes and solutions:
-
Reagent Integrity:
-
This compound Stock: Ensure the compound is properly stored (lyophilized at -20°C or colder, protected from light) and freshly diluted for each experiment. Avoid repeated freeze-thaw cycles.
-
Assay Reagents: Verify the quality and expiration dates of all assay components, including buffers, substrates, and radioligands.
-
-
Cell Culture Conditions:
-
Cell Health: Use cells that are healthy, have a consistent morphology, and are within a low passage number range. GPCR expression levels can change with excessive passaging.
-
Cell Density: Ensure consistent cell seeding density. Both overly confluent and sparse cell cultures can lead to variable responses.
-
-
Assay Protocol:
-
Incubation Times: Adhere strictly to optimized incubation times for agonist stimulation and reagent addition.
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and proper technique.
-
Issue 2: Low Signal-to-Noise Ratio or Weak Response
A weak or absent signal can be due to several factors. This troubleshooting workflow can help you diagnose the issue.
Issue 3: High Background Signal
High background can mask the specific signal from this compound.
-
In GTPγS Assays:
-
Basal Activity: S1P₄ receptors can exhibit basal (agonist-independent) activity. Ensure your assay buffer contains GDP to keep G proteins in an inactive state before agonist addition.
-
Non-specific Binding: Include a control with a high concentration of unlabeled GTPγS to determine non-specific binding of the radioligand.
-
-
In Calcium Mobilization Assays:
-
Cell Health: Unhealthy or stressed cells can have elevated basal intracellular calcium levels. Ensure optimal cell culture conditions.
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time to minimize background fluorescence.
-
-
In β-Arrestin Assays:
-
Receptor Overexpression: Very high levels of receptor expression can sometimes lead to ligand-independent β-arrestin recruitment. Titrate the amount of receptor plasmid used for transfection if possible.
-
Signaling Pathway and Experimental Workflow
Understanding the underlying biology and experimental steps is crucial for successful assays.
S1P₄ Signaling Pathway
This compound, as an S1P₄ agonist, initiates a signaling cascade upon binding to the receptor. S1P₄ primarily couples to Gᵢ/ₒ and G₁₂/₁₃ proteins, leading to various downstream effects.
Generalized Experimental Workflow for a β-Arrestin Recruitment Assay
This flowchart outlines the key steps for a typical plate-based β-arrestin functional assay.
Detailed Experimental Protocol: GTPγS Binding Assay
This protocol provides a general framework for measuring S1P₄ activation using the GTPγS binding assay. Optimization of specific concentrations and incubation times for your system is recommended.
1. Materials and Reagents:
-
Cell Membranes: Prepare membranes from cells expressing the S1P₄ receptor.
-
[³⁵S]GTPγS: Radioligand (store appropriately to minimize decay).
-
GTPγS (unlabeled): For determining non-specific binding.
-
GDP: To maintain G proteins in an inactive state.
-
This compound: Test agonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail and Vials.
-
96-well Plates and Filtration Apparatus.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the S1P₄ receptor in a cold lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer.
-
GDP to a final concentration of 10-30 µM.
-
Cell membranes (typically 5-20 µg of protein per well).
-
This compound at various concentrations for a dose-response curve, or buffer for basal binding.
-
For non-specific binding control wells, add 10 µM unlabeled GTPγS.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of 0.1-0.5 nM to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
CYM50260 lot-to-lot variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CYM50260. It addresses potential issues related to lot-to-lot variability and offers quality control recommendations to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing a difference in efficacy between two different lots of this compound. What could be the cause?
A1: Lot-to-lot variation is a known challenge in the manufacturing of chemical compounds.[1][2][3][4] Differences in potency or efficacy between lots of this compound can arise from minor variations in purity, the presence of trace impurities, or differences in the crystalline form or hydration state of the compound. Each of these factors can subtly alter the effective concentration and biological activity of the compound in your experiments. It is crucial to have procedures in place to quantify this variation.[1][2][4]
Q2: How can we mitigate the impact of lot-to-lot variability on our long-term studies?
A2: To minimize the impact of lot-to-lot variability, we recommend the following:
-
Purchase a large single lot: For critical or long-term studies, purchasing a sufficient quantity of a single lot of this compound can help ensure consistency throughout the project.
-
Perform a bridging study: When switching to a new lot, a bridging study is essential. This involves directly comparing the activity of the new lot against the previous, qualified lot in your specific assay system.
-
Thorough record-keeping: Maintain detailed records of the lot number used for each experiment. This will help in troubleshooting any unexpected results.
Q3: What quality control checks do you recommend upon receiving a new lot of this compound?
A3: Upon receiving a new lot of this compound, we recommend performing the following quality control checks:
-
Certificate of Analysis (CofA) Review: Carefully review the manufacturer's CofA for the specific lot. Pay close attention to the reported purity (typically by HPLC), identity confirmation (e.g., by mass spectrometry or NMR), and any other characterization data provided.
-
Visual Inspection: Visually inspect the compound for any physical inconsistencies compared to previous lots, such as differences in color or texture.
-
Solubility Test: Confirm that the new lot dissolves as expected in your chosen solvent (e.g., DMSO) and to the desired concentration.
-
In-house Activity Assay: Perform a functional assay to compare the potency (e.g., EC50) of the new lot with a previously validated lot. This is the most critical step to ensure consistent biological activity.
Q4: How should I properly store and handle this compound to ensure its stability?
A4: this compound should be stored at -20°C for long-term stability.[5] For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no activity of a new lot of this compound | Incorrect storage or handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Ensure the compound and its solutions have been stored according to the manufacturer's recommendations (-20°C for solid, -80°C for stock solutions).[5] |
| Incomplete dissolution: The compound may not be fully dissolved in the solvent, leading to a lower effective concentration. | Ensure complete dissolution by vortexing and/or gentle warming. Perform a visual inspection to confirm no precipitate is present. | |
| Significant lot-to-lot variability: The new lot may have a lower intrinsic potency. | Perform a side-by-side comparison with a previously validated lot to determine the relative potency. | |
| Increased off-target effects or cellular toxicity | Presence of impurities: The new lot may contain impurities with off-target activities. | Review the purity data on the Certificate of Analysis. If purity is lower than previous lots, consider using a different lot or purifying the compound. |
| Solvent effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Prepare a vehicle control with the same concentration of the solvent to assess its contribution to the observed effects. | |
| Inconsistent results within the same lot | Instability in solution: The compound may be degrading in your experimental media over the course of the assay. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. |
| Assay variability: The experimental assay itself may have inherent variability. | Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Quantitative Data on Lot-to-Lot Variability (Hypothetical)
The following table presents a hypothetical comparison of three different lots of this compound to illustrate potential variability.
| Parameter | Lot A | Lot B | Lot C |
| Purity (HPLC) | ≥98% | ≥98% | ≥98% |
| EC50 (S1P4 Activation Assay) | 45 nM[5] | 52 nM | 41 nM |
| Solubility (DMSO) | 100 mM | 100 mM | 100 mM |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
Experimental Protocols
Protocol for Comparative Potency Assessment of a New this compound Lot
This protocol outlines a general workflow for comparing the potency of a new lot of this compound against a reference (previously validated) lot using a cell-based assay that measures S1P4 receptor activation.
1. Materials:
- New lot of this compound
- Reference lot of this compound
- Cell line expressing the S1P4 receptor
- Appropriate cell culture media and supplements
- Assay buffer
- Detection reagent (e.g., for measuring intracellular calcium mobilization or a downstream reporter gene)
- DMSO (for preparing stock solutions)
- 96-well or 384-well assay plates
2. Stock Solution Preparation:
- Prepare a 10 mM stock solution of both the new and reference lots of this compound in DMSO.
- Aliquot the stock solutions and store at -80°C.[5]
3. Cell Preparation:
- Culture the S1P4-expressing cells according to standard protocols.
- Plate the cells in the assay plates at a predetermined density and allow them to adhere or stabilize overnight.
4. Compound Dilution and Treatment:
- On the day of the experiment, thaw the stock solutions.
- Prepare a series of dilutions for both lots of this compound in the assay buffer. A typical 8-point dose-response curve might range from 1 nM to 10 µM.
- Include a vehicle control (assay buffer with the same final concentration of DMSO).
- Add the diluted compounds to the cells in the assay plate.
5. Assay Measurement:
- Incubate the plates for the predetermined amount of time based on the assay kinetics.
- Add the detection reagent and measure the signal (e.g., fluorescence or luminescence) using a plate reader.
6. Data Analysis:
- Normalize the data to the vehicle control.
- Plot the dose-response curves for both lots of this compound.
- Calculate the EC50 value for each lot using a non-linear regression analysis (e.g., four-parameter logistic fit).
- Compare the EC50 values of the new and reference lots. A significant deviation may indicate meaningful lot-to-lot variability.
Visualizations
Caption: Workflow for assessing this compound lot-to-lot variability.
Caption: this compound signaling through the S1P4 receptor.
References
- 1. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 2. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Item - Lot-to-lot variation and verification - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 5. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling CYM50260
This technical support center provides essential information for researchers, scientists, and drug development professionals working with CYM50260. It includes detailed guidelines on storage and handling, experimental protocols, troubleshooting advice, and safety information to ensure the successful and safe use of this compound in your experiments.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 4 (S1P4). It exhibits high potency with an EC50 of 45 nM and shows no significant activity at other S1P receptor subtypes (S1P1-3 and S1P5) at concentrations up to 25 μM.
What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Solid (lyophilized powder) | -20°C | Up to 6 months |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 3.51 mg of this compound (assuming a molecular weight of 350.6 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure complete dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
What are the primary research applications of this compound?
This compound is primarily used in studies investigating the role of the S1P4 receptor in various physiological and pathological processes. Its known effects include the suppression of collagen-stimulated platelet aggregation and the reduction of phosphorylated Heat Shock Protein 27 (HSP27) release. These properties make it a valuable tool for research in areas such as inflammation, immunology, and thrombosis.
Experimental Protocols
Protocol 1: Inhibition of Collagen-Stimulated Platelet Aggregation
This protocol outlines the procedure for assessing the inhibitory effect of this compound on platelet aggregation induced by collagen.
Materials:
-
This compound
-
Collagen (agonist)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Phosphate-buffered saline (PBS)
-
Aggregometer
Procedure:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect fresh whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Prepare Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP, which will be used as a blank.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a final concentration of 2.5 x 10^8 platelets/mL using PPP.
-
-
Assay Procedure:
-
Pre-warm the PRP aliquots to 37°C for 10 minutes.
-
Add this compound at various final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) or vehicle (DMSO) to the PRP and incubate for 5 minutes at 37°C with stirring in the aggregometer.
-
Initiate platelet aggregation by adding a submaximal concentration of collagen (e.g., 2 µg/mL).
-
Monitor the change in light transmission for at least 10 minutes to record the aggregation curve.
-
-
Data Analysis:
-
Set the baseline with PRP (0% aggregation) and the endpoint with PPP (100% aggregation).
-
Calculate the percentage of aggregation for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Analysis of HSP27 Phosphorylation
This protocol describes how to evaluate the effect of this compound on the phosphorylation of Heat Shock Protein 27 (HSP27) in a suitable cell line (e.g., human platelets or a relevant cell line expressing S1P4).
Materials:
-
This compound
-
Cell line expressing S1P4 receptor (e.g., HEL cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-HSP27 (Ser82) and anti-total-HSP27
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for the desired time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-HSP27 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-HSP27 antibody to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylated HSP27 as a ratio to total HSP27.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no platelet aggregation in the control group. | Poor quality of PRP (platelets activated during preparation). | Ensure gentle handling of blood and PRP. Use fresh blood and prepare PRP shortly before the experiment. Avoid exposing PRP to cold temperatures. |
| Inactive collagen agonist. | Use a fresh or properly stored stock of collagen. Test the activity of the agonist with a known positive control. | |
| High variability between replicate experiments. | Inconsistent platelet count in PRP. | Always measure and adjust the platelet count in PRP to a consistent concentration before starting the assay. |
| Inaccurate pipetting of reagents. | Use calibrated pipettes and ensure accurate and consistent addition of all reagents, especially the agonist. | |
| Inconsistent results in the HSP27 phosphorylation assay. | Cell stress during handling. | Handle cells gently, especially during washing and lysis steps. Keep cells and lysates on ice at all times. |
| Inefficient protein extraction or degradation. | Use a suitable lysis buffer containing a cocktail of protease and phosphatase inhibitors. | |
| Low antibody signal. | Optimize antibody concentrations and incubation times. Ensure the secondary antibody is compatible with the primary antibody. | |
| Precipitation of this compound in aqueous buffer. | Poor solubility of the compound in the assay medium. | Ensure the final concentration of DMSO in the assay medium is kept low (typically <0.5%) and consistent across all samples. Prepare fresh dilutions of this compound from the stock solution for each experiment. |
Visualizations
Caption: S1P4 Receptor Signaling Cascade.
Caption: Workflow for Platelet Aggregation Assay.
Caption: Troubleshooting Decision Tree.
Safety and Handling
General Precautions:
-
This compound is for research use only and is not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle the solid powder in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety information.
Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always consult the manufacturer's product information sheet and Safety Data Sheet (SDS) for the most accurate and up-to-date information. All experiments should be conducted in accordance with institutional safety guidelines and regulations.
Validation & Comparative
Comparative Analysis of CYM50260 and Other S1P4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CYM50260 with other selective sphingosine-1-phosphate receptor 4 (S1P4) agonists. The S1P4 receptor, primarily expressed in lymphoid and hematopoietic tissues, is a G protein-coupled receptor (GPCR) involved in various physiological processes, including immune cell trafficking.[1][2] Its modulation by selective agonists is a key area of interest for therapeutic development. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate research tools.
Quantitative Performance Data
The following table summarizes the potency (EC50) and selectivity of this compound against other known S1P4 receptor agonists. Potency is a measure of the concentration of a drug required to produce 50% of its maximal effect, with lower values indicating higher potency. Selectivity is crucial for minimizing off-target effects.
| Compound | S1P4 EC50 (nM) | Selectivity Profile | Reference(s) |
| This compound | 45 | No activity at S1P1, S1P2, S1P3, and S1P5 receptors at concentrations up to 25 µM. | [3] |
| ML178 | 46.3 | Inactive against S1P1, S1P2, S1P3, and S1P5 receptors (EC50 > 50 µM). | [4] |
| ML248 (CYM50308) | 37.7 - 79.1 | Inactive against S1P1, S1P2, and S1P3 receptors (EC50 > 25 µM); displays some activity at S1P5 (EC50 = 2.1 µM). | [5][6][7] |
S1P4 Receptor Signaling Pathway
Activation of the S1P4 receptor by an agonist initiates a cascade of intracellular signaling events. The S1P4 receptor is known to couple with Gαi/o and Gα12/13 G proteins.[5] This coupling leads to the activation of downstream effector pathways, including the ERK/MAPK pathway, Phospholipase C (PLC), and the small GTPase Rho, which in turn regulate cellular responses like cell shape, motility, and proliferation.[5]
Experimental Protocols
The characterization of S1P4 receptor agonists typically involves cell-based assays to determine their potency and selectivity. A common method is the Tango™ β-arrestin recruitment assay.
Tango™ β-Arrestin Recruitment Assay
This assay format is frequently used for screening GPCR agonists. It measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Principle:
-
Cell Line: U2OS cells are engineered to express the human S1P4 receptor fused to a GAL4-VP16 transcription factor.
-
Fusion Protein: The cells also express a β-arrestin/TEV protease fusion protein.
-
Reporter Gene: A β-lactamase (BLA) reporter gene is present under the control of a UAS response element.
-
Activation: When an agonist binds to the S1P4 receptor, it induces a conformational change, leading to the recruitment of the β-arrestin/TEV protease fusion protein.
-
Signal Generation: The TEV protease cleaves the transcription factor from the receptor, allowing it to translocate to the nucleus and activate the transcription of the β-lactamase reporter gene.
-
Detection: The expression of β-lactamase is detected using a fluorescent substrate, and the resulting signal is proportional to the agonist's activity.
Abbreviated Protocol:
-
Cell Plating: Tango™ S1P4-BLA U2OS cells are plated in 96-well or 384-well plates and incubated.
-
Compound Addition: Test compounds (e.g., this compound) are serially diluted and added to the cells.
-
Incubation: The plates are incubated to allow for receptor activation and reporter gene expression.
-
Substrate Addition: A β-lactamase substrate is added to each well.
-
Signal Detection: The fluorescence is measured using a plate reader.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
Selectivity Screening: To determine selectivity, the same assay is performed using cell lines that express other S1P receptor subtypes (S1P1, S1P2, S1P3, S1P5). A compound is considered selective if it shows high potency for S1P4 and significantly lower or no activity at the other receptor subtypes.[4][5]
Conclusion
This compound stands out as a highly potent and exquisitely selective S1P4 receptor agonist.[3] While other compounds like ML178 and ML248 also demonstrate high potency for S1P4, this compound's lack of activity at other S1P receptor subtypes up to high concentrations makes it a particularly valuable tool for specifically interrogating S1P4 function without confounding off-target effects.[3] For researchers investigating the specific roles of the S1P4 receptor in health and disease, the high selectivity of this compound is a significant advantage. ML248, with its measurable activity on S1P5, may be less suitable for studies requiring absolute S1P4 specificity.[5][6] The choice of agonist should therefore be guided by the specific requirements of the experimental design.
References
- 1. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 2. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to the Selectivity of S1P4 Receptor Agonists: CYM50260 vs. CYM50308
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two widely used sphingosine-1-phosphate 4 (S1P4) receptor agonists, CYM50260 and CYM50308. The information presented is based on publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their studies.
Introduction to S1P4 and its Modulators
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[1] These receptors are involved in a myriad of physiological processes, including immune cell trafficking, angiogenesis, and regulation of heart rate. The S1P4 receptor, in particular, is primarily expressed in the hematopoietic and lymphoid tissues and is implicated in the modulation of immune responses.
Selective agonists for S1P receptor subtypes are invaluable tools for dissecting the specific roles of each receptor in health and disease. This compound and CYM50308 have emerged as potent and selective agonists for the S1P4 receptor. This guide offers a side-by-side comparison of their selectivity based on available data.
Quantitative Selectivity Profile
The following table summarizes the reported potency (EC50) of this compound and CYM50308 at the human S1P receptors. The data is compiled from their respective discovery publications. It is important to note that the values were determined in separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Compound | S1P1 (EC50) | S1P2 (EC50) | S1P3 (EC50) | S1P4 (EC50) | S1P5 (EC50) | Reference |
| This compound | > 10 µM | > 10 µM | > 10 µM | 45 nM | > 10 µM | Guerrero M, et al. (2012) |
| CYM50308 | > 25 µM | > 25 µM | > 25 µM | 37.7 - 79.1 nM | 2.1 µM | Urbano M, et al. (2011)[1] |
Key Observations:
-
Both this compound and CYM50308 demonstrate high potency for the S1P4 receptor, with EC50 values in the nanomolar range.
-
This compound exhibits high selectivity, showing no significant activity at S1P1, S1P2, S1P3, and S1P5 receptors at concentrations up to 10 µM.
-
CYM50308 is also highly selective for S1P4 over S1P1, S1P2, and S1P3. However, it displays some activity at the S1P5 receptor, with an EC50 of 2.1 µM.[1]
Experimental Methodologies
The selectivity of both compounds was primarily determined using a β-arrestin recruitment assay, specifically the Tango™ GPCR assay technology. This assay format measures the interaction of β-arrestin with the activated GPCR, providing a functional readout of receptor activation.
Tango™ GPCR Assay Protocol (Generalized)
The Tango™ assay utilizes a U2OS cell line stably co-expressing the S1P receptor of interest fused to a C-terminal TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor (GAL4-VP16), and a β-arrestin/TEV protease fusion protein.
-
Cell Culture and Plating: U2OS cells expressing the respective S1P receptor constructs are cultured in McCoy's 5A medium supplemented with serum and antibiotics. For the assay, cells are seeded into 384-well plates and incubated overnight.
-
Compound Addition: Test compounds (e.g., this compound, CYM50308) are serially diluted and added to the cells.
-
Receptor Activation and Signal Transduction: Agonist binding to the S1P receptor induces a conformational change, leading to the recruitment of the β-arrestin-TEV protease fusion protein.
-
Protease Cleavage and Reporter Gene Expression: The recruited TEV protease cleaves the transcription factor from the receptor's C-terminus. The liberated transcription factor then translocates to the nucleus and activates the expression of a β-lactamase (bla) reporter gene.
-
Detection: After an incubation period (typically 16-24 hours), a FRET-based substrate for β-lactamase is added to the cells. Cleavage of the substrate by the expressed β-lactamase results in a change in the FRET signal, which is quantified using a fluorescence plate reader. The resulting signal is proportional to the agonist-induced receptor activation.
S1P4 Signaling Pathway
Upon activation by an agonist like this compound or CYM50308, the S1P4 receptor primarily couples to Gαi and Gα12/13 G proteins to initiate downstream signaling cascades.[2][3]
-
Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Gαi can also activate the Ras-MAPK pathway, leading to the phosphorylation of ERK1/2, which is involved in cell proliferation and differentiation.[1][2] Furthermore, the βγ subunits of Gi can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1]
-
Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase RhoA, a key regulator of the actin cytoskeleton.[4] This pathway is involved in controlling cell shape, motility, and contraction.
Conclusion
Both this compound and CYM50308 are potent and selective agonists of the S1P4 receptor and can be valuable tools for studying its physiological and pathological roles.
-
This compound appears to be the more selective of the two compounds, with no reported off-target activity on other S1P receptor subtypes within the tested concentration range. This makes it an excellent choice for studies requiring a highly specific S1P4 agonist.
-
CYM50308 , while also highly potent and selective for S1P4 over S1P1-3, exhibits some cross-reactivity with the S1P5 receptor at higher concentrations.[1] Researchers should consider this when interpreting data from experiments using CYM50308, particularly in systems where S1P5 is expressed and functional.
The choice between these two compounds will ultimately depend on the specific requirements of the experiment, including the expression profile of S1P receptors in the model system and the desired concentration range of the agonist.
References
- 1. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
JTE-013 as an S1P2 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JTE-013 as a selective antagonist for the Sphingosine-1-Phosphate Receptor 2 (S1P2). The content herein addresses the interaction of JTE-013 with S1P2 receptor agonists and elucidates the associated signaling pathways and experimental methodologies.
It is important to clarify a key point regarding the user's topic. JTE-013 is a well-documented antagonist of the S1P2 receptor.[1][2][3] In contrast, CYM50260 is a potent and selective agonist for the S1P4 receptor. Therefore, a direct antagonistic relationship between JTE-013 and this compound is not the focus of experimental studies. This guide will instead focus on the well-documented antagonistic action of JTE-013 against S1P2 receptor agonists, using the selective S1P2 agonist CYM5520 as the primary comparator to illustrate this interaction. This comparison is experimentally relevant and provides a clear understanding of JTE-013's function as an S1P2 antagonist.
Product Performance Comparison
JTE-013 is a highly selective antagonist for the S1P2 receptor, with a reported IC50 value of approximately 17.6 nM for human S1P2.[4] Its selectivity for S1P2 is significantly higher than for other S1P receptor subtypes like S1P1 and S1P3, where the IC50 values are greater than 10 µM.[2] While JTE-013 is a potent S1P2 antagonist, it is important to note that at higher concentrations (in the micromolar range), it can exhibit off-target effects, including the inhibition of sphingosine kinases and dihydroceramide desaturase 1.[5][6][7]
The antagonistic activity of JTE-013 can be effectively demonstrated in the presence of an S1P2 agonist, such as CYM5520, which is a highly selective allosteric agonist for S1P2.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory potency of JTE-013 and its antagonistic effect on the S1P2 agonist CYM5520.
Table 1: Inhibitory Potency of JTE-013 on S1P Receptors
| Compound | Target Receptor | IC50 (nM) | Notes |
| JTE-013 | Human S1P2 | 17.6[4] | Highly selective for S1P2. |
| JTE-013 | Rat S1P2 | 22 | |
| JTE-013 | S1P1 | >10,000 | Demonstrates high selectivity.[2] |
| JTE-013 | S1P3 | >10,000 | Demonstrates high selectivity.[2] |
Table 2: Antagonistic Effect of JTE-013 on CYM5520-induced S1P2 Activation
This data is derived from a CRE-bla reporter assay in CHO cells expressing the S1P2 receptor. The assay measures receptor activation by detecting changes in a reporter gene.
| Concentration of JTE-013 | CYM5520 EC50 (nM) | Fold Shift in EC50 |
| 0 nM (Control) | ~50 | 1 |
| 10 nM | ~150 | 3 |
| 30 nM | ~400 | 8 |
| 90 nM | ~1000 | 20 |
Data extrapolated from dose-response curves presented in literature.[1][9]
Signaling Pathways
Activation of the S1P2 receptor, typically by an agonist like S1P or CYM5520, initiates a signaling cascade through the G protein Gα12/13. This leads to the activation of RhoA, a small GTPase that plays a crucial role in regulating the actin cytoskeleton. The activation of the Rho/Rho kinase (ROCK) pathway is a key downstream event of S1P2 signaling.[10][11][12] JTE-013, as an antagonist, blocks the initial step of this pathway by preventing agonist binding to the S1P2 receptor.
Caption: S1P2 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of JTE-013 for the S1P2 receptor.
Methodology:
-
Membranes from cells overexpressing the human S1P2 receptor are prepared.
-
A constant concentration of a radiolabeled S1P analog (e.g., [33P]S1P) is incubated with the membranes.
-
Increasing concentrations of unlabeled JTE-013 are added to compete with the radiolabeled ligand for binding to the S1P2 receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The concentration of JTE-013 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[1]
CRE-bla Reporter Assay for S1P2 Activation
Objective: To quantify the antagonistic effect of JTE-013 on agonist-induced S1P2 receptor activation.
Methodology:
-
Chinese Hamster Ovary (CHO) cells are engineered to stably express the human S1P2 receptor and a β-lactamase (bla) reporter gene under the control of a cAMP response element (CRE).
-
Cells are plated in a microplate format.
-
Cells are pre-incubated with varying concentrations of the antagonist, JTE-013, or a vehicle control.
-
The S1P2 agonist, CYM5520, is then added at a range of concentrations to generate a dose-response curve.
-
The cells are incubated to allow for receptor activation and subsequent expression of the β-lactamase reporter.
-
A fluorescent substrate for β-lactamase is added to the cells.
-
The enzymatic activity of β-lactamase, which correlates with S1P2 receptor activation, is measured by detecting the fluorescence signal.
-
The dose-response curves for CYM5520 in the presence of different concentrations of JTE-013 are plotted to determine the shift in EC50, indicating the potency of the antagonist.[1][9]
Caption: CRE-bla Reporter Assay Workflow.
References
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Design, synthesis, and in vitro bioactivity evaluation of fluorine-containing analogues for sphingosine-1-phosphate 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The G protein-coupled receptor S1P2 regulates Rho/Rho kinase pathway to inhibit tumor cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Smooth muscle - Wikipedia [en.wikipedia.org]
Unveiling the Selectivity of CYM50260: A Comparative Guide for S1P Receptor Research
For researchers navigating the complex landscape of sphingosine-1-phosphate (S1P) receptor modulators, the selectivity of experimental compounds is paramount. This guide provides a detailed comparison of CYM50260's activity across the five S1P receptor subtypes, supported by established experimental methodologies and signaling pathway diagrams to aid in experimental design and data interpretation.
Contrary to being an S1P1 modulator, this compound has been identified as a potent and highly selective agonist for the S1P4 receptor.[1] Understanding its activity profile is crucial for accurately attributing its biological effects to the specific engagement of S1P4.
Performance Profile: this compound vs. S1P Receptor Subtypes
The following table summarizes the potency of this compound at each of the five S1P receptors. The data clearly demonstrates its exquisite selectivity for S1P4.
| Receptor Subtype | Agonist Potency (EC50) |
| S1P1 | No activity observed |
| S1P2 | No activity observed |
| S1P3 | No activity observed |
| S1P4 | 45 nM [1] |
| S1P5 | No activity observed |
Deciphering S1P Receptor Signaling
The five S1P receptor subtypes, despite binding the same endogenous ligand, sphingosine-1-phosphate, initiate distinct intracellular signaling cascades by coupling to different heterotrimeric G proteins. This differential coupling underpins their diverse physiological roles.
-
S1P1: Couples exclusively to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and activation of downstream pathways such as PI3K-Akt, Rac, and ERK.[2][3][4]
-
S1P2 & S1P3: These receptors are more promiscuous, coupling to Gi/o, Gq, and G12/13.[1][3][5] This allows them to influence a wider array of signaling pathways, including phospholipase C (PLC) activation via Gq and Rho-mediated cytoskeletal changes through G12/13.[1][3]
-
S1P4 & S1P5: Both of these receptors couple to Gi/o and G12/13, but not Gq.[1][6][7] Their activation can lead to the regulation of cell motility and other cellular processes.
Caption: G protein coupling of S1P receptor subtypes.
Experimental Protocols for Validating Selectivity
To empirically validate the selectivity of a compound like this compound, functional cell-based assays are indispensable. These assays measure a downstream event following receptor activation. Below are detailed methodologies for two common approaches: a Calcium Mobilization Assay and a β-Arrestin Recruitment Assay.
Calcium Mobilization Assay
This assay is particularly useful for assessing the activation of S1P receptors that couple to Gq, which leads to an increase in intracellular calcium. For receptors that do not naturally couple to Gq (like S1P1, S1P4, and S1P5), cells can be co-transfected with a promiscuous G protein, such as Gα16 or a chimeric G protein like Gαqi, to enable a calcium readout.
Protocol:
-
Cell Culture and Plating:
-
Maintain HEK293 or CHO cells stably or transiently expressing a single human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5). For S1P1, S1P4, and S1P5, co-express a suitable Gα protein to couple the receptor to the PLC pathway.
-
Seed the cells into black-walled, clear-bottomed 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., Krebs buffer).
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation) to measure the baseline fluorescence.
-
Inject the compound dilutions into the wells and immediately begin kinetic measurement of fluorescence changes over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration.
-
Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay provides a universal method for detecting receptor activation, as β-arrestin recruitment is a common step in the desensitization of most GPCRs. It is independent of G protein coupling pathways.
Protocol:
-
Cell Line:
-
Utilize an engineered cell line, such as the PathHunter β-arrestin cell line, that co-expresses the S1P receptor of interest fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
-
Cell Plating:
-
Plate the cells in 96-well or 384-well white-walled assay plates and incubate overnight.
-
-
Compound Incubation:
-
Prepare dilutions of this compound and control agonists.
-
Add the compounds to the cells and incubate for a period of 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.
-
Incubate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
The intensity of the signal is proportional to the extent of β-arrestin recruitment.
-
Calculate EC50 values by plotting the signal against the compound concentration and fitting to a sigmoidal dose-response curve.
-
Caption: General workflow for S1P receptor functional assays.
References
- 1. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of S1P4 Agonist Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of selective agonists for the Sphingosine-1-Phosphate Receptor 4 (S1P4), a G protein-coupled receptor primarily expressed in hematopoietic and lymphoid tissues. Understanding the potency and selectivity of these compounds is crucial for advancing research into the therapeutic potential of targeting S1P4 in areas such as autoimmune diseases and cancer.[1]
Quantitative Comparison of S1P4 Agonist Potency
The following table summarizes the in vitro potency (EC50 values) of several selective S1P4 agonists. The data has been compiled from publicly available research and highlights the efficacy of these compounds in activating the S1P4 receptor. Potency is a key factor in the development of therapeutic agents, with lower EC50 values indicating a higher potency.
| Compound ID | S1P4 EC50 (nM) | S1P1 EC50 (µM) | S1P2 EC50 (µM) | S1P3 EC50 (µM) | S1P5 EC50 (µM) | Assay Type | Reference |
| ML178 | 46.3 | > 50 | > 50 | > 50 | > 50 | Tango™ β-arrestin recruitment | [2] |
| ML248 (CYM50308) | 37.7 - 79.1 | > 25 | > 25 | > 25 | 2.1 | Tango™ β-arrestin recruitment | [3] |
| Compound 2 | 162 | > 25 | > 25 | > 25 | > 25 | Tango™ β-arrestin recruitment | [1] |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value denotes a more potent agonist. The selectivity profile against other S1P receptor subtypes is critical for minimizing off-target effects.
S1P4 Receptor Signaling Pathway
Activation of the S1P4 receptor by an agonist initiates a cascade of intracellular signaling events. S1P4 primarily couples to Gαi, Gαo, and Gα12/13 heterotrimeric G proteins.[4][5] This coupling leads to the modulation of several downstream effector pathways, including the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway, Phospholipase C (PLC), and the RhoA GTPase pathway.[6][7][8] These pathways are integral to regulating cellular processes such as proliferation, migration, and cytokine secretion.
Figure 1: S1P4 Receptor Signaling Pathway
Experimental Protocols
The potency of the S1P4 agonists listed above was primarily determined using the Tango™ β-arrestin recruitment assay. This cell-based assay measures the interaction of the S1P4 receptor with β-arrestin upon agonist binding, a key step in G protein-coupled receptor (GPCR) desensitization and signaling.
Tango™ β-Arrestin Recruitment Assay Workflow
The Tango™ assay utilizes a U2OS cell line engineered to express the S1P4 receptor fused to a transcription factor, and a β-arrestin protein fused to a protease. Agonist-induced recruitment of the β-arrestin-protease to the receptor leads to the cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase). The reporter gene activity is then measured to quantify receptor activation.
Figure 2: Tango™ β-Arrestin Assay Workflow
Detailed Methodology: Tango™ β-Arrestin Recruitment Assay
1. Cell Culture and Plating:
- Tango™ S1P4-bla U2OS cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
- Cells are harvested and seeded into 384-well, black, clear-bottom microplates at a density of approximately 10,000 cells per well.
- The plates are incubated overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation and Addition:
- S1P4 agonist compounds are serially diluted in DMSO and then further diluted in assay medium.
- The diluted compounds are added to the cell plates.
3. Incubation:
- The plates are incubated for 5 hours at 37°C in a humidified 5% CO2 incubator to allow for receptor activation and reporter gene expression.
4. Substrate Addition and Detection:
- After the incubation period, a β-lactamase substrate (e.g., LiveBLAzer™-FRET B/G Substrate) is added to each well.
- The plates are incubated for an additional 2 hours at room temperature in the dark.
- The fluorescence emission at two wavelengths (e.g., blue and green for the FRET substrate) is measured using a fluorescence plate reader.
5. Data Analysis:
- The ratio of the two emission intensities is calculated to determine the level of reporter gene expression.
- The data is then plotted against the compound concentration, and a dose-response curve is generated to calculate the EC50 value for each agonist.
References
- 1. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective S1P4 Agonist CYM50260: A Comparative Guide for Researchers
For researchers in immunology, pharmacology, and drug development, the selective modulation of sphingosine-1-phosphate (S1P) receptors offers a promising avenue for therapeutic intervention. Among the five known S1P receptor subtypes (S1P1-5), the S1P4 receptor has emerged as a key regulator of immune cell function and endothelial barrier integrity. CYM50260, a potent and highly selective S1P4 agonist, provides a valuable tool to dissect the specific roles of this receptor. This guide offers a comprehensive comparison of this compound with other S1P receptor modulators, supported by experimental data and detailed protocols.
Unraveling the Advantages of S1P4 Selectivity
The primary advantage of using a selective S1P4 agonist like this compound lies in the ability to isolate the effects of S1P4 activation from those mediated by other S1P receptor subtypes. Non-selective S1P modulators, such as Fingolimod (FTY720), interact with multiple S1P receptors (S1P1, S1P3, S1P4, and S1P5), leading to a broad range of biological effects, including some undesirable side effects.[1] For instance, activation of S1P1 is crucial for lymphocyte trafficking, but S1P3 agonism has been linked to cardiovascular effects like transient bradycardia.[2] By specifically targeting S1P4, researchers can investigate its unique contributions to immune regulation and other physiological processes with greater precision.
Studies have shown that S1P4 is predominantly expressed in lymphoid and hematopoietic tissues.[3] Its activation has been demonstrated to inhibit T-cell proliferation and modulate cytokine secretion, suggesting a role in dampening immune responses.[4] Furthermore, recent evidence points to a protective function of S1P4 in maintaining endothelial barrier integrity, a critical aspect in various inflammatory and neurological diseases.
Comparative Performance: this compound vs. Other S1P Receptor Modulators
The efficacy and selectivity of S1P receptor modulators are typically quantified by their half-maximal effective concentration (EC50) or their binding affinity (Ki) for each receptor subtype. Lower EC50 values indicate higher potency. The following tables summarize the available data for this compound and other notable S1P receptor modulators.
| Compound | Type | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Reference |
| This compound | Selective S1P4 Agonist | No Activity | No Activity | No Activity | 45 | No Activity | MedchemExpress |
| ML248 (CYM50308) | Selective S1P4 Agonist | >25,000 | >25,000 | >25,000 | 56 | 2,100 | [5] |
| Fingolimod-P | Non-selective S1P Agonist | High Affinity | No Affinity | High Affinity | High Affinity | High Affinity | [1] |
| Siponimod (BAF312) | Selective S1P1/S1P5 Agonist | 0.39 | >1000-fold less | >1000-fold less | >1000-fold less | 0.98 | [5] |
| Ozanimod | Selective S1P1/S1P5 Agonist | 1.03 | - | - | - | 8.6 | [5] |
| Ponesimod (ACT-128800) | Selective S1P1 Agonist | 5.7 | - | ~650-fold less potent than for S1P1 | - | - | [6][7] |
Note: "No Activity" or high EC50 values indicate a lack of significant agonistic effect at the tested concentrations. Data for Fingolimod-P is often reported qualitatively as "high affinity" without specific EC50 values in comparative tables.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of S1P4 activation by this compound, it is essential to visualize the downstream signaling cascades and the experimental procedures used for its characterization.
S1P4 Receptor Signaling Pathway
Activation of the S1P4 receptor by an agonist like this compound initiates a cascade of intracellular events. S1P4 is known to couple to the G proteins Gαi and Gα12/13.[8][9] This coupling leads to the activation of downstream effector molecules, including the small GTPase Rho, which is involved in regulating the actin cytoskeleton, cell shape, and motility.[9] Furthermore, S1P4 signaling through Gαi can influence adenylyl cyclase activity and the MAPK/ERK pathway, ultimately affecting cellular processes such as proliferation and cytokine secretion.[4][8]
Experimental Workflow: Receptor Activity Assessment
The activity of S1P4 agonists is often determined using cell-based assays that measure downstream signaling events upon receptor activation. The Tango™ GPCR assay is a common method that quantifies the interaction between the activated receptor and β-arrestin, a key protein in G protein-coupled receptor (GPCR) signaling.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of S1P receptor modulators. Below are outlines for key assays.
S1P Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the S1P receptor, thereby determining its binding affinity (Ki).
Materials:
-
Cell membranes prepared from cells overexpressing a specific S1P receptor subtype (e.g., S1P4).
-
Radiolabeled S1P ligand (e.g., [³²P]S1P).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).
-
96-well filter plates (e.g., glass fiber GF/B).
-
Scintillation counter.
Protocol:
-
Preparation: Dilute cell membranes and the radiolabeled ligand in assay buffer to the desired working concentrations. Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, add the test compound, cell membranes, and assay buffer. Incubate for a short period (e.g., 30 minutes at room temperature) to allow the compound to bind.
-
Competition: Add the radiolabeled ligand to all wells and incubate for a longer period (e.g., 60 minutes at room temperature) to allow for competitive binding.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Ki value.
Tango™ GPCR Assay (β-arrestin Recruitment Assay)
This cell-based functional assay measures the agonist-induced recruitment of β-arrestin to the S1P4 receptor.
Materials:
-
U2OS cell line stably co-expressing the human S1P4 receptor fused to a transcription factor (e.g., GAL4-VP16) and a β-arrestin-TEV protease fusion protein. These cells also contain a β-lactamase reporter gene under the control of a UAS response element.
-
Assay medium.
-
Test compound (this compound) at various concentrations.
-
β-lactamase substrate (e.g., a FRET-based substrate).
-
Plate reader capable of measuring fluorescence.
Protocol:
-
Cell Plating: Seed the engineered U2OS cells into a 96- or 384-well plate and incubate overnight to allow for cell attachment.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include appropriate controls (e.g., vehicle control for baseline and a known agonist for maximal response).
-
Incubation: Incubate the plate for a defined period (e.g., 5 hours) at 37°C to allow for receptor activation, β-arrestin recruitment, protease cleavage, transcription factor translocation, and β-lactamase expression.
-
Substrate Addition: Add the β-lactamase substrate to each well and incubate at room temperature to allow for the enzymatic reaction to occur.
-
Signal Detection: Measure the fluorescence signal (e.g., the ratio of emission at two wavelengths for a FRET-based substrate) using a plate reader.
-
Data Analysis: Plot the response (e.g., change in fluorescence ratio) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Efficacy Study (Representative Protocol)
This protocol outlines a general approach to assess the in vivo effects of this compound on immune cell populations in a rodent model.
Materials:
-
Laboratory animals (e.g., C57BL/6 mice).
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle).
-
Flow cytometer and relevant antibodies for immune cell phenotyping (e.g., anti-CD4, anti-CD8, anti-B220).
-
Equipment for blood and tissue collection.
Protocol:
-
Acclimatization and Grouping: Acclimatize animals to the laboratory conditions. Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: Administer this compound to the treatment groups via the desired route (e.g., oral gavage or intraperitoneal injection) according to the study design (e.g., single dose or repeated dosing).
-
Sample Collection: At specified time points after drug administration, collect blood samples and/or lymphoid tissues (e.g., spleen, lymph nodes).
-
Immune Cell Analysis: Process the collected samples to isolate lymphocytes. Stain the cells with fluorescently labeled antibodies against specific cell surface markers.
-
Flow Cytometry: Acquire data on the stained cells using a flow cytometer to quantify the populations of different immune cell subsets.
-
Data Analysis: Analyze the flow cytometry data to determine the effect of this compound treatment on the number and percentage of different lymphocyte populations in the blood and lymphoid organs. Compare the results between the treatment and control groups using appropriate statistical methods.
Conclusion
The selective S1P4 agonist this compound represents a powerful tool for elucidating the specific functions of the S1P4 receptor. Its high selectivity allows for a more precise investigation of S1P4-mediated signaling pathways and their roles in immunity and disease, without the confounding effects of activating other S1P receptor subtypes. By employing the standardized experimental protocols outlined in this guide, researchers can effectively characterize the activity of this compound and compare its performance to other S1P receptor modulators, thereby advancing our understanding of this important therapeutic target.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G protein-coupled receptor (GPCR) agonist CYM50260 with other sphingosine-1-phosphate (S1P) receptor agonists, focusing on its cross-reactivity profile. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and the S1P Receptor Family
This compound is a potent and selective agonist for the sphingosine-1-phosphate 4 receptor (S1P4-R).[1] The S1P receptor family consists of five members (S1P1-5) that are involved in a multitude of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.[2] The distinct signaling pathways activated by each receptor subtype underscore the importance of developing selective agonists to achieve targeted therapeutic effects while minimizing off-target activities. For instance, agonism of the S1P1 receptor is known for its immunomodulatory effects, whereas activation of the S1P3 receptor has been linked to cardiovascular side effects such as bradycardia.
Cross-reactivity Profile of this compound
Experimental evidence demonstrates that this compound is a highly selective agonist for the S1P4 receptor. It exhibits potent activation of S1P4 with a half-maximal effective concentration (EC50) of 45 nM.[1] Crucially, studies have shown that this compound displays no significant agonist activity at the other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5) at concentrations up to 25 μM. This high degree of selectivity makes this compound a valuable tool for investigating the specific roles of the S1P4 receptor.
Quantitative Comparison of this compound Activity at S1P Receptors
| Receptor Subtype | Agonist Activity (EC50) | Cross-reactivity |
| S1P1 | > 25 μM | No |
| S1P2 | > 25 μM | No |
| S1P3 | > 25 μM | No |
| S1P4 | 45 nM | Primary Target |
| S1P5 | > 25 μM | No |
Signaling Pathways of S1P Receptors
The selectivity of this compound is critical due to the diverse and sometimes opposing signaling pathways initiated by the different S1P receptor subtypes. Activation of these receptors leads to the coupling of specific heterotrimeric G proteins and the initiation of downstream signaling cascades.
Experimental Protocols
To determine the selectivity of GPCR agonists like this compound, a panel of functional assays is typically employed. These assays measure different downstream events following receptor activation.
GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[3][4][5]
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing each of the human S1P receptor subtypes (S1P1-5).
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
Procedure:
-
Membrane preparations (10-20 µg of protein) are incubated with varying concentrations of this compound in the assay buffer.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
The mixture is incubated at 30°C for 30-60 minutes.[4]
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Calcium Mobilization Assay
This assay is used to detect the activation of GPCRs that couple to Gαq or Gαi/o, leading to an increase in intracellular calcium concentration.[6]
-
Cell Culture: Cells expressing the individual S1P receptor subtypes are plated in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer containing probenecid for 30-60 minutes at 37°C.[7]
-
Procedure:
-
The dye-loaded cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound are added to the wells.
-
Changes in fluorescence intensity are monitored in real-time.
-
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling. Various technologies can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays (e.g., PathHunter).[5][8]
-
Cell Lines: Engineered cell lines are used that co-express the S1P receptor of interest fused to one component of a reporter system (e.g., a luciferase fragment) and β-arrestin fused to the complementary component.
-
Procedure:
-
Cells are plated in a suitable microplate.
-
Varying concentrations of this compound are added to the cells.
-
After an incubation period (typically 1-3 hours), the substrate for the reporter enzyme is added.
-
The resulting signal (e.g., luminescence) is measured using a plate reader.
-
-
Data Analysis: The signal is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
The available data strongly indicate that this compound is a highly selective agonist for the S1P4 receptor, with negligible cross-reactivity for other S1P receptor subtypes. This selectivity is crucial for its use as a specific pharmacological tool to dissect the physiological and pathological roles of S1P4 signaling. The provided experimental protocols offer a framework for the validation of these findings and for the screening of other compounds against the S1P receptor family.
References
- 1. atlantisbioscience.com [atlantisbioscience.com]
- 2. Regulated and constitutive activation of specific signalling pathways by the human S1P5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Reproducibility of CYM50260's Inhibitory Effects on Platelet Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on the effects of CYM50260, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). The primary focus is to assess the reproducibility of its inhibitory effects on platelet activation across different studies, offering a valuable resource for researchers investigating S1P signaling and antiplatelet therapies.
Executive Summary
This compound has been identified as a potent and selective agonist for the S1P4 receptor, with an EC50 of 45 nM.[1] Independent studies consistently demonstrate its inhibitory role in platelet aggregation, although the specific context of platelet activation (e.g., the agonist used) influences the observed effects. This guide synthesizes the available quantitative data, details the experimental protocols employed, and visualizes the underlying signaling pathways to provide a comprehensive overview of this compound's performance and the reproducibility of its effects.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from two independent studies investigating the inhibitory effects of this compound on platelet aggregation.
Table 1: Inhibition of Collagen-Induced Platelet Aggregation by this compound
| Parameter | Agonist | This compound Concentration | % Inhibition | Study |
| Platelet Aggregation | Collagen (1.0 µg/mL) | 10 µM | Significant suppression (qualitative) | Onuma T, et al. (2017)[2] |
| PDGF-AB Secretion | Collagen (1.0 µg/mL) | 10 µM | Significant suppression (qualitative) | Onuma T, et al. (2017)[2] |
| sCD40L Release | Collagen (1.0 µg/mL) | 10 µM | Significant suppression (qualitative) | Onuma T, et al. (2017)[2] |
Data from Onuma T, et al. (2017) was presented graphically; therefore, exact percentage inhibition is not provided. The term "significant suppression" reflects the authors' description of the observed effect.
Table 2: Inhibition of PAR-1-Mediated Platelet Aggregation by this compound
| Parameter | Agonist | This compound Concentration | Effect | Study |
| Platelet Aggregation | PAR1-AP (subthreshold) | Not specified | Inhibition of high-PAR-1-AP-mediated aggregation | Liu et al. (as cited in[3][4]) |
The study by Liu et al. is referenced in a review article, and specific concentrations of this compound were not detailed in the available summary. The effect is described as inhibitory on platelet aggregation induced by a high concentration of a PAR1-activating peptide.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing scientific findings. Below are the protocols for the key experiments cited.
Platelet Aggregation Assay (Onuma T, et al., 2017)[2]
-
Platelet Preparation:
-
Human venous blood was collected from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) was obtained by centrifuging the blood at 150 x g for 15 minutes at room temperature.
-
Washed platelets were prepared by centrifuging the PRP in the presence of an anti-aggregating agent and resuspending the pellet in a modified Tyrode-HEPES buffer.
-
The final platelet count was adjusted to 3.0 x 10⁸ cells/mL.
-
-
Aggregation Measurement:
-
Platelet aggregation was monitored using a light-transmission aggregometer.
-
Washed platelets were pre-incubated with various concentrations of this compound or vehicle control for 5 minutes at 37°C.
-
Aggregation was initiated by the addition of collagen (1.0 µg/mL).
-
The change in light transmission was recorded for at least 5 minutes.
-
Measurement of PDGF-AB and sCD40L Release (Onuma T, et al., 2017)[2]
-
Platelet Stimulation:
-
Washed platelets were pre-incubated with this compound (10 µM) or vehicle for 5 minutes at 37°C.
-
Platelets were then stimulated with collagen (1.0 µg/mL) for 5 minutes at 37°C with stirring.
-
The reaction was stopped by adding ice-cold EDTA solution.
-
-
Quantification:
-
The samples were centrifuged to obtain the supernatant.
-
The concentrations of PDGF-AB and sCD40L in the supernatant were measured using commercially available ELISA kits.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound in platelets and a typical experimental workflow for assessing its effects.
Caption: Proposed signaling pathway of this compound in inhibiting collagen-induced platelet activation.
Caption: Experimental workflow for assessing the effect of this compound on platelet aggregation.
Discussion on Reproducibility
The available evidence from the studies by Onuma et al. (2017) and Liu et al. (as cited in reviews) indicates a reproducible inhibitory effect of this compound on platelet aggregation.[2][3][4] While both studies demonstrate inhibition, they investigate different activation pathways: collagen-induced and PAR-1-mediated aggregation, respectively. This suggests that this compound's anti-platelet activity is not limited to a single activation cascade.
The study by Onuma and colleagues provides a more detailed characterization, showing that this compound suppresses not only aggregation but also the secretion of pro-thrombotic molecules like PDGF-AB and sCD40L.[2] Furthermore, they delved into the downstream signaling, identifying the inhibition of p38 MAPK and HSP27 phosphorylation as key mechanisms.[2]
To definitively establish the reproducibility of the quantitative aspects of this compound's effects, further studies directly replicating the experimental conditions of the Onuma et al. paper would be beneficial. Additionally, a head-to-head comparison of this compound's potency in inhibiting collagen- versus PAR-1-induced aggregation within a single study would provide a more complete picture of its pharmacological profile.
Conclusion
This compound consistently demonstrates an inhibitory effect on human platelet aggregation in the available literature, supporting the reproducibility of its qualitative action. The compound acts as a selective S1P4 receptor agonist, and its mechanism of action in platelets involves the suppression of key signaling molecules in the activation cascade. While the qualitative inhibitory effect is reproducible across different platelet agonists, more direct comparative studies are needed to robustly quantify the reproducibility of its potency under various conditions. This guide provides a solid foundation for researchers to design further experiments to explore the therapeutic potential of this compound as an anti-platelet agent.
References
CYM50260: A Potent and Selective Tool for S1P4 Receptor Validation
For researchers in immunology, oncology, and neurobiology, the selective validation of sphingosine-1-phosphate receptor 4 (S1P4) is crucial for dissecting its role in various physiological and pathological processes. CYM50260 has emerged as a valuable tool compound, offering high potency and selectivity for S1P4. This guide provides a comprehensive comparison of this compound with other available S1P4 modulators, supported by experimental data and detailed protocols to aid in the design and execution of robust validation studies.
Comparative Analysis of S1P4 Tool Compounds
The selection of an appropriate tool compound is paramount for the accurate validation of S1P4 as a therapeutic target. The ideal compound should exhibit high potency and exquisite selectivity for S1P4 over other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P5) to avoid confounding off-target effects. This compound, a potent agonist, demonstrates exceptional selectivity, making it a preferred choice for many researchers.
| Compound Name | Type | Potency (EC50/IC50) | Selectivity Profile | Reference |
| This compound | Agonist | 45 nM | No activity against S1P1, S1P2, S1P3, and S1P5 | [1] |
| CYM50308 | Agonist | 56 nM | 37.5-fold selective for S1P4 over S1P5 (EC50 = 2100 nM); No activity at S1P1, S1P2, and S1P3 up to 25 µM | [2][3] |
| ML178 | Agonist | 46.3 nM | >1000-fold selective over S1P1, S1P2, S1P3, and S1P5 (EC50 > 50 µM) | [4][5] |
| ML248 | Agonist | 37.7 - 79.1 nM | Inactive against S1P1, S1P2, and S1P3 (EC50 > 25 µM); EC50 of 2.1 µM against S1P5 | [6][7] |
| CYM50358 | Antagonist | 25 nM | >150-fold selective over S1P1, S1P2, S1P3, and S1P5 | [1][8] |
S1P4 Signaling Pathway
Activation of the S1P4 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. S1P4 primarily couples to Gαi and Gα12/13 G-proteins. This coupling leads to the modulation of downstream effectors, including the inhibition of adenylyl cyclase by Gαi and the activation of Rho-mediated pathways by Gα12/13, ultimately influencing cellular processes such as cell shape, motility, and immune cell trafficking.
Experimental Workflow for S1P4 Validation
Validating the function of S1P4 using a tool compound like this compound typically involves a series of in vitro assays to confirm its potency and selectivity, followed by functional assays to investigate its biological effects.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the S1P4 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably overexpressing human S1P4.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add membrane preparation, a fixed concentration of a radiolabeled S1P ligand (e.g., [³³P]S1P), and varying concentrations of the test compound (e.g., this compound).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P4 receptor.
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Reaction:
-
In a 96-well plate, combine cell membranes, varying concentrations of the agonist (e.g., this compound), and GDP in assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
-
Detection and Analysis:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using a filter plate as described above.
-
Measure the incorporated radioactivity.
-
Calculate the EC50 value from the dose-response curve.
-
β-Arrestin Recruitment Assay (Tango™ Assay)
This cell-based assay measures the recruitment of β-arrestin to the activated S1P4 receptor, a key event in GPCR signaling and desensitization.
-
Cell Culture:
-
Use a commercially available cell line (e.g., U2OS) engineered to co-express the S1P4 receptor fused to a transcription factor and a β-arrestin-protease fusion protein. These cells also contain a reporter gene (e.g., β-lactamase) under the control of the transcription factor.
-
-
Assay Procedure:
-
Plate the cells in a 96-well or 384-well plate and incubate overnight.
-
Add varying concentrations of the test compound (e.g., this compound).
-
Incubate for several hours to allow for receptor activation, β-arrestin recruitment, protease cleavage, transcription factor translocation, and reporter gene expression.
-
-
Detection and Analysis:
-
Add a FRET-based substrate for the β-lactamase reporter enzyme.
-
Measure the fluorescence signal using a plate reader. The ratio of emission wavelengths indicates the extent of reporter gene expression.
-
Determine the EC50 value from the resulting dose-response curve.
-
Calcium Mobilization Assay
This assay is suitable for Gq-coupled GPCRs, but can be adapted for Gi-coupled receptors like S1P4 by co-expressing a promiscuous G-protein such as Gα16 or by using cells that endogenously couple S1P4 to calcium signaling.
-
Cell Preparation:
-
Plate cells expressing S1P4 in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of the test compound (e.g., this compound) and monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence intensity following agonist addition is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the compound concentration to determine the EC50 value.
-
By employing a highly selective and potent tool compound like this compound and utilizing these detailed experimental protocols, researchers can confidently validate the role of S1P4 in their specific area of interest, paving the way for novel therapeutic discoveries.
References
- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CYM50260 and Endogenous S1P Signaling
A Guide for Researchers in Cellular Signaling and Drug Development
Sphingosine-1-phosphate (S1P) is a critical endogenous signaling sphingolipid that orchestrates a vast array of cellular and physiological processes by activating a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1][2][3] The pleiotropic nature of S1P, stemming from its interaction with multiple receptors, presents both therapeutic opportunities and challenges.[2][4] Synthetic agonists with receptor subtype selectivity are invaluable tools for dissecting the specific roles of each S1P receptor. This guide provides a detailed comparative analysis of the endogenous ligand S1P and CYM50260, a potent and selective synthetic agonist for the S1P4 receptor.
This comparison will delve into receptor specificity, downstream signaling pathways, and resultant physiological effects, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison
The fundamental difference between endogenous S1P and this compound lies in their receptor interaction profiles. While S1P is the natural, non-selective agonist for all five receptors, this compound provides an exquisitely selective activation of the S1P4 receptor.
Table 1: Receptor Specificity and Potency
| Ligand | Target Receptor(s) | Potency (EC50/K_d) | Notes |
| Endogenous S1P | S1PR1, S1PR2, S1PR3, S1PR4, S1PR5 | High affinity for all subtypes (nM range)[1][5] | The natural, ubiquitous ligand responsible for broad physiological signaling.[4] |
| This compound | S1P4 | EC50 = 45 nM[6][7] | Highly selective agonist. Displays no significant activity at S1PR1, S1PR2, S1PR3, or S1PR5 at concentrations up to 25 µM.[6][7] |
Table 2: Comparative Cellular and Physiological Effects
| Feature | Endogenous S1P Signaling | This compound (S1P4-mediated) Signaling |
| Immune System | Regulates lymphocyte trafficking, B and T cell egress from lymphoid organs.[1][3][4] | S1P4 is expressed in immune cells; its specific role is an area of active research. |
| Vascular System | Crucial for vascular development, stability, and permeability via S1PR1.[1][2] | S1P4 activation has been shown to suppress collagen-stimulated platelet aggregation.[6] |
| Nervous System | S1PRs are expressed on neurons, astrocytes, and oligodendrocytes, playing roles in neurogenesis and immune responses within the CNS.[5][8] | S1P4 is expressed in the nervous system, but its specific functions are less characterized compared to other subtypes. |
| Cellular Processes | Regulates cell migration, proliferation, survival, and cytoskeletal arrangement through various receptors.[9][10][11] | Reduces the release of phosphorylated-HSP27 by collagen.[6] |
| G Protein Coupling | S1PR1-5 couple to diverse G proteins (Gαi, Gαq, Gα12/13), leading to pleiotropic downstream effects.[9][12] | S1P4 couples to Gαi and Gαo proteins.[13] |
Signaling Pathways: A Visual Comparison
Endogenous S1P initiates a complex web of signaling cascades by activating its five cognate receptors. In contrast, this compound elicits a more defined signaling output by selectively targeting S1P4.
Endogenous S1P Signaling Network
The binding of S1P to its receptors (S1PR1-5) triggers the activation of various heterotrimeric G proteins. For instance, S1PR1 predominantly couples to Gαi, leading to the inhibition of adenylyl cyclase and activation of PI3K-AKT and ERK pathways.[1][12] S1PR2 and S1PR3 can couple to Gαq and Gα12/13, activating pathways like PLC-mediated calcium mobilization and Rho-dependent cytoskeletal changes.[12][14] This multi-receptor, multi-G protein coupling is the basis for S1P's widespread physiological roles.[4][9]
Caption: Generalized signaling pathways of endogenous S1P.
This compound Selective Signaling
This compound, as a selective S1P4 agonist, activates a specific subset of the S1P signaling network. The S1P4 receptor is known to couple to Gαi and Gαo proteins, leading to the activation of downstream pathways including the ERK/MAPK and PLC cascades.[13] This selective activation allows researchers to isolate and study the specific functions attributed to S1P4 signaling without the confounding inputs from other S1P receptors.
Caption: S1P4-specific signaling pathway activated by this compound.
Experimental Protocols
To quantitatively assess and compare the activity of ligands like S1P and this compound, specific in vitro assays are employed. A common method is the receptor binding assay, which measures the affinity of a compound for its target receptor.
Protocol: Competitive Radioligand Binding Assay
This protocol provides a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³²P]S1P) for binding to S1P receptors expressed in cell membranes.
1. Materials and Reagents:
- Cell membranes prepared from cells overexpressing a specific S1P receptor subtype (e.g., S1PR4).
- Radioligand: [³²P]S1P.
- Test Compound: this compound, dissolved in DMSO and serially diluted.
- Endogenous Ligand: S1P (for positive control/comparison).
- Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.[15]
- 96-well plates and filter mats.
- Scintillation counter.
2. Procedure:
- Preparation: Dilute the S1PR-expressing membranes in ice-cold assay buffer to a final concentration of 1-2 µg of protein per well.[15]
- Compound Addition: Add 50 µL of assay buffer containing various concentrations of the test compound (this compound) or unlabeled S1P to the wells of a 96-well plate.[15]
- Membrane Incubation: Add 50 µL of the diluted membrane preparation to each well. Pre-incubate the plate for 30 minutes at room temperature with gentle agitation.[15]
- Radioligand Addition: Add 50 µL of [³²P]S1P working solution (final concentration 0.1-0.2 nM) to each well to initiate the binding reaction.[15]
- Incubation: Incubate the plate for 60 minutes at room temperature.
- Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Dry the filter mats and measure the bound radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of specific binding at each concentration of the test compound.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
- Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The comparison between this compound and endogenous S1P highlights a classic paradigm in pharmacology: the distinction between a broad-acting endogenous mediator and a highly selective synthetic tool. Endogenous S1P is a pleiotropic signaling molecule whose diverse effects are the sum of its interactions with five different receptors. This complexity makes it a powerful physiological regulator but a challenging therapeutic target to modulate with precision.
This compound, in stark contrast, offers surgical precision by selectively activating the S1P4 receptor. This makes it an indispensable research tool for elucidating the specific downstream signaling and physiological functions of S1P4, distinguishing its effects from the broader activities of S1P. For drug development professionals, the high selectivity of compounds like this compound provides a pathway to develop targeted therapies with potentially fewer off-target effects than non-selective S1P receptor modulators. Understanding these differences is paramount for designing robust experiments and developing next-generation therapeutics targeting the S1P signaling axis.
References
- 1. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and pathological actions of sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CYM 50260 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. S1P Signaling Pathways in Pathogenesis of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CYM50260: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of CYM50260, a potent and selective sphingosine-1-phosphate 4 receptor (S1P4-R) agonist. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of laboratory research chemicals of a similar nature.
Core Principles of Chemical Waste Management
Given the lack of specific disposal data, this compound should be treated as hazardous chemical waste. This approach ensures the highest level of safety. Key principles for managing this type of waste include:
-
Segregation: Never mix chemical waste with general laboratory trash or other waste streams.
-
Identification: All waste containers must be clearly and accurately labeled with the full chemical name and any known hazards.
-
Containment: Use appropriate, sealed, and leak-proof containers for waste collection.
-
Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EH&S) department.[1]
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal limits are not available. However, the following table summarizes key physical and storage information for the compound.
| Property | Value | Source |
| Molecular Weight | 350.6 g/mol | Tocris |
| Formula | C₁₄H₁₁Cl₃FNO₂ | Tocris |
| Storage (Solid) | Store at -20°C | Tocris |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | MedchemExpress |
| Solubility (DMSO) | 35.06 mg/mL (100 mM) | Tocris |
Step-by-Step Disposal Procedures for this compound
The following protocols outline the recommended steps for disposing of pure (solid) this compound and solutions containing the compound.
Experimental Protocol 1: Disposal of Solid this compound
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Collection:
-
Carefully collect any residual solid this compound into a designated hazardous waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.[1]
-
If the original container is used for waste collection, ensure it is in good condition and properly relabeled as "Hazardous Waste."
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include any known hazard warnings (e.g., "Toxic," "Irritant") based on institutional guidelines.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[1] Follow their specific procedures for waste manifest and collection.
-
Experimental Protocol 2: Disposal of this compound Solutions
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Collection:
-
Pour the this compound solution into a designated liquid hazardous waste container.
-
Select a container that is compatible with the solvent used (e.g., a specific carboy for halogenated or non-halogenated solvents).[1]
-
Do not overfill the container; leave adequate headspace.
-
-
Labeling:
-
Label the liquid hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration.
-
-
Storage Pending Disposal:
-
Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area with secondary containment to prevent spills.
-
-
Arranging for Pickup:
-
Follow your institution's procedures to have the liquid hazardous waste collected by the EH&S department or a licensed contractor.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of solid and liquid this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EH&S guidelines for additional requirements.
References
Essential Safety and Logistics for Handling CYM50260
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CYM50260, a potent and selective sphingosine-1-phosphate receptor 4 (S1P₄) agonist.[1] The following procedures are based on established laboratory safety protocols for handling potent small molecule compounds and are intended to supplement, not replace, your institution's specific safety guidelines and the information provided in a formal Safety Data Sheet (SDS). Always consult the product-specific SDS upon receipt and adhere to all institutional and regulatory requirements.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary defense against exposure to potent chemical agents like this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. The outer glove can be removed if contaminated, leaving the inner glove as a second layer of protection.[2] |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects eyes from splashes of solutions containing this compound and from airborne particles if handling the solid form.[2] |
| Body Protection | A disposable, solid-front, long-sleeved laboratory coat with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. Cuffs should be tucked under the inner pair of gloves.[2] |
| Respiratory Protection | A NIOSH-approved N95 or higher filtering facepiece respirator. | Required when handling the powdered form of this compound outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure when handling this compound. The following step-by-step procedure outlines the key stages from receipt of the compound to its use in an experimental setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and quantity match the order.
-
Store the compound in a designated, well-ventilated, and secure location, following the supplier's recommendations for temperature and light sensitivity. Keep the container tightly sealed.
2. Weighing the Compound:
-
Due to its potency, weighing of this compound powder should be conducted within a ventilated balance enclosure or a certified chemical fume hood to control airborne particles.[2]
-
Don all required PPE as specified in the table above.
-
Use dedicated weighing tools (e.g., spatulas, weighing paper).
-
Clean the enclosure and tools thoroughly after use.
3. Preparing Stock Solutions:
-
All manipulations involving the opening of the primary container and the preparation of solutions should be performed in a certified chemical fume hood.
-
Use a suitable solvent as recommended by the supplier to dissolve the compound.
-
Securely cap the vial and vortex or sonicate until the compound is fully dissolved.[2]
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Store stock solutions as recommended by the supplier, typically at -20°C or -80°C for long-term stability.
4. Experimental Use:
-
When using solutions of this compound, always wear the recommended PPE.
-
Conduct all procedures that may generate aerosols or splashes within a biosafety cabinet or chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.[2]
-
Solid Waste: Unused this compound powder, contaminated gloves, weighing paper, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[4]
-
Sharps: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container.[4]
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. Consult your institution's safety guidelines for appropriate decontamination procedures.
Signaling Pathway of this compound
This compound is a potent and selective agonist for the S1P₄ receptor.[1] Upon binding, it activates the receptor, which is a G protein-coupled receptor (GPCR). This activation can lead to the coupling of various G proteins and the initiation of downstream signaling cascades that are involved in cellular processes such as immune cell trafficking and endothelial cell function.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
